2-Amino-6-hydroxybenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVTNUTGNBNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180903 | |
| Record name | 2-Amino-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-79-5 | |
| Record name | 2-Amino-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-benzothiazolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-benzothiazolol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,3-benzothiazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINO-6-BENZOTHIAZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-6-hydroxybenzothiazole synthesis from p-aminophenol
An In-depth Technical Guide to the Synthesis of 2-Amino-6-hydroxybenzothiazole from p-Aminophenol
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Hugershoff reaction, which involves the cyclization of an aromatic amine with a thiocyanate source in the presence of a halogen. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction parameters, and visual diagrams to facilitate a thorough understanding of the synthetic process.
Reaction Principle and Mechanism
The synthesis of this compound from p-aminophenol proceeds via an electrophilic substitution and subsequent intramolecular cyclization. The key steps are:
-
Thiocyanation: In the presence of a halogen (e.g., bromine), potassium thiocyanate is oxidized to form thiocyanogen ((SCN)₂), a reactive electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-aminophenol attacks the thiocyanogen, leading to the formation of a p-hydroxy-thiocyanoaniline intermediate. The hydroxyl and amino groups on the benzene ring are ortho-, para-directing, and the thiocyano group is introduced ortho to the amino group due to steric hindrance and electronic effects.
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom of the thiocyano group, initiating an intramolecular nucleophilic addition.
-
Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic this compound ring system.
Experimental Protocol
The following protocol is a synthesized procedure adapted from general methods for the synthesis of 2-aminobenzothiazole derivatives.[1][2] It is crucial to perform this reaction in a well-ventilated fume hood due to the use of bromine and volatile acetic acid.
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Concentrated ammonium hydroxide
-
Ethanol
-
Activated carbon (Norit)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and flask for vacuum filtration
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve p-aminophenol in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate to the solution and stir until it is completely dissolved.
-
Bromination: Cool the mixture in an ice bath to below 10°C. Prepare a solution of bromine in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition of bromine is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide to precipitate the free base of the product. The pH should be adjusted to approximately 7-8.
-
Isolation of Crude Product: Filter the precipitated solid using a Büchner funnel, wash it thoroughly with cold water, and air-dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3] Dissolve the crude solid in a minimum amount of hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat for a few minutes.[3] Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | p-Toluidine (1 mole) | [3] |
| Reagents | Sodium thiocyanate (1.1 moles) | [3] |
| Concentrated sulfuric acid (0.55 mole) | [3] | |
| Sulfuryl chloride (1.34 moles) | [3] | |
| Solvent | Chlorobenzene | [3] |
| Reaction Temperature | 100°C (for thiourea formation) | [3] |
| <50°C (for cyclization) | [3] | |
| Reaction Time | 3 hours (for thiourea formation) | [3] |
| Yield | 84% (of intermediate urea) | [3] |
Note: This data is for the synthesis of 2-amino-6-methylbenzothiazole and should be considered as an illustrative example.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A general experimental workflow for the synthesis.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the substituents.
-
FT-IR: To identify the characteristic functional groups (e.g., -OH, -NH₂, C=N, C-S).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
-
Chromatography:
-
TLC: To monitor the reaction progress and assess the purity of the product.
-
HPLC: For quantitative analysis of purity.
-
Safety Precautions
-
p-Aminophenol: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium thiocyanate: Harmful if swallowed or in contact with skin.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Glacial acetic acid: Corrosive and causes burns. Use in a well-ventilated area.
-
Ammonium hydroxide: Corrosive and has a pungent odor. Handle in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Conclusion
The synthesis of this compound from p-aminophenol is a feasible process based on established synthetic methodologies for related compounds. This guide provides a detailed framework for its preparation, from the underlying chemical principles to a practical experimental protocol. Careful control of reaction conditions, particularly temperature during the bromination step, is crucial for achieving a good yield and purity of the final product. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process, aiding in its successful implementation in a laboratory setting.
References
An In-depth Technical Guide to 2-Amino-6-hydroxybenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxybenzothiazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its benzothiazole core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for researchers and professionals in the field. While this compound serves as a crucial intermediate, detailed experimental data for the isolated compound is not extensively available in public literature. This guide compiles the available information and provides context based on related structures.
Chemical Structure and Identification
The structural formula of this compound reveals a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a hydroxyl group is substituted at the 6-position of the benzene ring.
| Identifier | Value |
| IUPAC Name | 2-amino-1,3-benzothiazol-6-ol[1] |
| CAS Number | 26278-79-5[1][2][3][4][5] |
| Molecular Formula | C₇H₆N₂OS[1][2] |
| SMILES String | Nc1nc2ccc(O)cc2s1[3] |
| InChI Key | VLNVTNUTGNBNBY-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound. It is described as a yellow solid with a characteristic aroma.[2] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol and ether.[2]
| Property | Value | Source |
| Molecular Weight | 166.20 g/mol [1] | PubChem |
| Melting Point | 243-250 °C[2][3] | ChemBK, Sigma-Aldrich |
| Boiling Point (Predicted) | 394.6 ± 34.0 °C[2] | ChemBK |
| Density (Predicted) | 1.553 ± 0.06 g/cm³[2] | ChemBK |
| pKa (Predicted) | 8.69 ± 0.40 | ChemBK |
Spectroscopic Data
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. The following is a representative experimental protocol adapted from established procedures for similar compounds.
General Synthetic Pathway
The synthesis of 2-aminobenzothiazoles from substituted anilines is a well-established method in organic chemistry.
Experimental Protocol: Synthesis from p-Aminophenol
This protocol is based on the general method for the synthesis of 2-aminobenzothiazoles from anilines.
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-aminophenol in glacial acetic acid.
-
Addition of Thiocyanate: To this solution, add potassium thiocyanate and stir the mixture at room temperature.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Neutralization and Precipitation: Pour the reaction mixture into ice-cold water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is alkaline, which will precipitate the crude product.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment, including gloves and safety goggles, must be worn.
Biological Activity and Applications
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with a wide range of biological activities. The benzothiazole scaffold is a common feature in compounds developed for various therapeutic areas.
-
Anticancer Drug Development: Derivatives of 2-aminobenzothiazole have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[6] These compounds have shown cytotoxicity against several cancer cell lines.
-
Luciferin Analogs: The structurally related compound, 2-cyano-6-hydroxybenzothiazole, is a key precursor in the synthesis of D-luciferin, the substrate for the luciferase enzyme used extensively in bioluminescence imaging.[7][8][9] This highlights the importance of the 6-hydroxybenzothiazole core in the development of imaging probes.
-
Antimicrobial and Other Activities: The 2-aminobenzothiazole nucleus is present in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[10]
As a versatile building block, this compound provides a valuable starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context.
References
- 1. 2-Amino-6-benzothiazolol | C7H6N2OS | CID 33462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound 95 26278-79-5 [sigmaaldrich.com]
- 4. This compound 95 26278-79-5 [sigmaaldrich.com]
- 5. This compound [stenutz.eu]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comprehensive Technical Guide to 2-Amino-6-hydroxybenzothiazole (CAS: 26278-79-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-6-hydroxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and known biological activities, offering a valuable resource for researchers exploring its therapeutic potential.
Core Physicochemical Properties
This compound, also known as 2-Amino-6-benzothiazolol or 6-Hydroxy-2-aminobenzothiazole, is a solid organic compound.[1][2][3] Its fundamental properties are summarized in the table below, providing a foundation for its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 26278-79-5 | [1][4] |
| Molecular Formula | C₇H₆N₂OS | [1][2] |
| Molecular Weight | 166.20 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 243-250 °C | [1][4] |
| Boiling Point | 394.6 ± 34.0 °C (Predicted) | [5] |
| Density | 1.553 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [5] |
| Storage Temperature | 2-8°C | [1][4] |
Synthesis of this compound
The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. A common and effective approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. Below is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.[8][9]
Experimental Protocol: Synthesis via Thiocyanation of p-Aminophenol
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Aqueous ammonia solution (25%)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
In a separate flask, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture. A yellow suspension is expected to form.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Neutralize the reaction mixture to a pH of 8 by slowly adding a 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water and dry it completely.
-
To purify the product, suspend the solid in methanol, heat the mixture, and then filter it while hot. Dry the purified solid to obtain this compound.
Logical Workflow for Synthesis:
Biological Activities and Signaling Pathways
Derivatives of 2-aminobenzothiazole have garnered significant attention for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[10]
Anticancer Activity
The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.[5][11][12] Benzothiazole compounds can inhibit components of this pathway, leading to the suppression of tumor growth.
PI3K/Akt/mTOR Signaling Pathway Inhibition:
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95 26278-79-5 [sigmaaldrich.com]
- 4. This compound 95 26278-79-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-Amino-6-hydroxybenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Amino-6-hydroxybenzothiazole, a key intermediate in the synthesis of various biologically active molecules. This document summarizes the available quantitative NMR data, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.
Core Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through meticulous spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H and ¹³C NMR Data
For illustrative purposes and to provide a comparative reference, ¹H NMR data for structurally related benzothiazole derivatives are presented in the tables below. These examples, gathered from various studies, highlight the expected chemical shift regions for protons in similar chemical environments.
Table 1: ¹H NMR Data of Related 2-Aminobenzothiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | DMSO-d₆ | 0.94 (t, J = 7.3 Hz, 3H), 1.33-1.46 (m, 2H), 1.60-1.70 (m, 2H), 3.65-3.70 (m, 2H), 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H), 10.51 (s, 1H), 12.28 (s, 1H) | [2] |
| 1-(Benzo[d]imidazol-2-yl)-3-butylthiourea | DMSO-d₆ | 0.97 (t, J = 7.3 Hz, 3H), 1.42 (m, 2H), 1.53-1.74 (m, 2H), 3.62 (m, 2H), 7.21-7.53 (m, 2H), 7.72 (s, 1H), 7.96 (s, 1H), 10.16 (s, 1H), 11.80 (s, 1H) | [2] |
| 1-(Benzo[d]oxazol-2-yl)-3-butylthiourea | DMSO-d₆ | 0.97 (t, J = 7.3 Hz, 3H), 1.35-1.47 (m, 2H), 1.58-1.69 (m, 2H), 3.62-3.67 (m, 2H), 7.07-7.13 (m, 2H), 7.42-7.47 (m, 2H), 10.97 (s, 1H), 11.14 (s, 1H), 11.26 (s, 1H) | [2] |
Experimental Protocols
The successful synthesis and subsequent spectroscopic analysis of this compound hinge on well-defined experimental procedures.
Synthesis of this compound
A cost-effective and efficient synthesis of this compound has been described, which utilizes 1,4-benzoquinone and thiourea as starting materials[1]. The reaction proceeds through a hydrochloride intermediate, which is then cyclized. The final product, this compound as a free base, is obtained after neutralization with a suitable base, such as sodium acetate[1].
General NMR Spectroscopic Analysis
For the characterization of synthesized benzothiazole derivatives, the following general protocol for NMR spectroscopy is typically employed.
Sample Preparation:
-
Dissolve a small amount of the purified compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used to acquire the spectra.
-
Nuclei: ¹H and ¹³C nuclei are observed.
-
Temperature: Standard room temperature is typically sufficient, unless temperature-dependent studies are required.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Logical Workflow for Analysis
The process of synthesizing and characterizing this compound can be visualized as a logical workflow, from starting materials to final spectroscopic confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
This guide serves as a foundational resource for professionals engaged in the research and development of benzothiazole-based compounds. While specific NMR data for this compound requires access to dedicated chemical literature, the provided context and protocols offer a solid framework for its analysis.
References
Navigating the Solubility Landscape of 2-Amino-6-hydroxybenzothiazole in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-amino-6-hydroxybenzothiazole, a key intermediate in pharmaceutical development and a versatile building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility information and provides detailed experimental protocols for its quantitative determination.
Executive Summary
This compound (CAS No: 26278-79-5) is a heterocyclic organic compound with the molecular formula C₇H₆N₂OS.[1] Its structure, featuring both a polar amino group and a hydroxyl group, alongside a benzothiazole core, governs its solubility profile. While sparingly soluble in water, it is generally recognized as soluble in various organic solvents.[2] This guide addresses the critical need for precise solubility data in process chemistry, formulation development, and analytical method design by presenting a consolidated view of its solubility and outlining a robust methodology for its experimental determination.
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The available information is qualitative, consistently describing the compound as soluble in polar organic solvents.
Table 1: Qualitative Solubility Data for this compound
| Solvent | Solubility Description | Reference |
| Water | Sparingly soluble | [2] |
| Ethanol | Soluble. Used as a solvent for recrystallization in a mixture with water. | [2] |
| Ether | Soluble | [2] |
| Methanol | Likely soluble (based on the solubility of structurally similar compounds like 2-amino-4-hydroxybenzothiazole and 2-amino-6-methylbenzothiazole). | [3][4] |
| DMSO | Soluble. However, caution is advised as 2-aminothiazole derivatives can exhibit instability and undergo decomposition in DMSO stock solutions over time, especially when subjected to multiple freeze-thaw cycles. | [5] |
Experimental Protocol for Solubility Determination
The following section details a standardized gravimetric method for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is designed to be adaptable by researchers for generating precise and reproducible data.
Materials and Equipment
-
This compound (solid, purity ≥95%)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance (±0.1 mg)
-
Vials or flasks with airtight seals (e.g., screw-cap vials)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtered solution in a drying oven or vacuum oven. The temperature should be set high enough to evaporate the solvent efficiently but low enough to prevent degradation of the solute.
-
Continue drying until a constant weight of the solid residue is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Solubility is then expressed in the desired units, typically g/L, mg/mL, or mol/L, using the following formula:
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered supernatant in L)
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Gravimetric method workflow for solubility determination.
Conclusion and Future Directions
While qualitative data confirms the solubility of this compound in common organic solvents, the absence of quantitative values in the public domain presents a challenge for seamless process scale-up and formulation. The experimental protocol provided in this guide offers a standardized approach for researchers to generate this crucial data in-house. It is recommended that solubility be determined across a range of temperatures and in a variety of solvents relevant to specific applications, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aprotic polar solvents (DMF, DMSO), while noting the potential for instability in certain solvents like DMSO over extended periods.[5] The generation and publication of such data would be of significant benefit to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 7471-03-6 | CAS DataBase [m.chemicalbook.com]
- 4. 2-Amino-6-methylbenzothiazole | 2536-91-6 [amp.chemicalbook.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-6-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the historical context of the discovery of a key derivative, 2-Amino-6-hydroxybenzothiazole (CAS 26278-79-5). While the precise initial synthesis remains historically nuanced, this document reconstructs the likely pioneering synthetic routes based on established benzothiazole chemistry of the early 20th century. Furthermore, it explores the evolution of its synthesis, its physicochemical properties, and the burgeoning understanding of its biological significance, particularly in the realm of oncology and inflammatory diseases. Detailed experimental protocols, structured data tables, and pathway diagrams provide a comprehensive resource for researchers engaged in the development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Rise of the Benzothiazole Nucleus
The benzothiazole ring system, a bicyclic structure comprising a benzene ring fused to a thiazole ring, emerged as a significant heterocyclic motif in the early days of organic chemistry.[1] Initial investigations in the 1950s into 2-aminobenzothiazoles revealed their potential as central muscle relaxants, sparking broader interest in their pharmacological properties.[2] This early work laid the foundation for the extensive exploration of substituted 2-aminobenzothiazoles, leading to the discovery of compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] The 6-hydroxy substituted derivative, this compound, is a notable member of this class, serving as a crucial intermediate in the synthesis of more complex therapeutic agents.[4]
The Discovery of this compound: A Historical Perspective
Pinpointing the exact first synthesis of this compound is challenging due to the historical nature of chemical literature. However, the foundational methods for synthesizing the 2-aminobenzothiazole scaffold provide a clear indication of the likely early approaches. The most probable route for its initial preparation would have been an adaptation of the Hugershoff or a related reaction, which involves the cyclization of an appropriately substituted aniline derivative.
Postulated Early Synthesis: The Reaction of p-Aminophenol
A logical and historically consistent method for the first synthesis of this compound involves the reaction of p-aminophenol with a thiocyanate salt in the presence of a halogen, typically bromine. This approach, a variation of the well-established synthesis of 2-aminobenzothiazoles from anilines, would have been accessible to chemists of the era.[5]
The proposed reaction proceeds via the formation of a thiourea intermediate from p-aminophenol, followed by an oxidative cyclization to yield the benzothiazole ring.
Caption: Proposed historical synthesis of this compound.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with a melting point in the range of 243-250 °C.[6] Its molecular formula is C₇H₆N₂OS, corresponding to a molecular weight of 166.20 g/mol .[5]
| Property | Value | Reference(s) |
| CAS Number | 26278-79-5 | |
| Molecular Formula | C₇H₆N₂OS | [5] |
| Molecular Weight | 166.20 g/mol | [5] |
| Melting Point | 243-250 °C | [6] |
| Appearance | Grey solid | [4] |
| SMILES | Nc1nc2ccc(O)cc2s1 | [6] |
| InChI Key | VLNVTNUTGNBNBY-UHFFFAOYSA-N | [6] |
Experimental Protocols: A Representative Historical Synthesis
Objective: To synthesize this compound from p-aminophenol.
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Aqueous Ammonia
Procedure:
-
Dissolution of Reactants: In a flask equipped with a stirrer and cooled in an ice bath, dissolve p-aminophenol in glacial acetic acid.
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate and continue stirring for approximately 45 minutes at room temperature.
-
Bromination and Cyclization: Cool the reaction mixture to 10 °C. Slowly add a solution of bromine in glacial acetic acid dropwise. After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Experimental workflow for a representative synthesis of this compound.
Biological Significance and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a key pharmacophore in a wide range of biologically active molecules.[3] Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. This compound itself has been implicated in the treatment of cancer and inflammatory bowel disease through the enhancement of growth factor production and inhibition of cell proliferation.
Anticancer Activity
The anticancer properties of 2-aminobenzothiazole derivatives are a major focus of modern drug discovery. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The 6-hydroxy group on the benzothiazole ring can serve as a handle for further derivatization to improve potency and selectivity.
Caption: Inhibition of key signaling pathways by 2-aminobenzothiazole derivatives.
Conclusion
This compound, while its specific discovery is not prominently documented, represents a historically significant and synthetically accessible member of the 2-aminobenzothiazole family. Its journey from a likely early 20th-century synthesis to a valuable building block in modern drug discovery underscores the enduring importance of this heterocyclic scaffold. The foundational synthetic methods, coupled with an ever-expanding understanding of its biological activities, ensure that this compound and its derivatives will continue to be a fertile ground for the development of novel therapeutics for the foreseeable future. This guide provides a foundational technical overview to aid researchers in their exploration of this important class of compounds.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-6-hydroxybenzothiazole
Executive Summary: 2-Amino-6-hydroxybenzothiazole is a heterocyclic compound that has garnered significant interest in pharmaceutical research. While direct comprehensive studies on the parent molecule are limited, extensive research on its derivatives has revealed a broad spectrum of biological activities. This technical guide synthesizes the available information to provide an in-depth understanding of the potential mechanisms of action of this compound, drawing insights from the well-documented activities of its structural analogs. The primary mechanisms elucidated involve enzyme inhibition and modulation of key cellular signaling pathways, suggesting its potential as a scaffold for the development of therapeutic agents in oncology, infectious diseases, and metabolic disorders.
Introduction
This compound belongs to the benzothiazole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The 2-aminobenzothiazole core is a versatile scaffold for the synthesis of novel bioactive molecules.[2][3] This guide focuses on the core mechanisms of action of this compound, leveraging data from its derivatives to illuminate its potential therapeutic applications.
Primary Mechanisms of Action
The biological effects of this compound and its derivatives are primarily attributed to their ability to inhibit key enzymes and modulate critical signaling pathways involved in various disease processes.
Enzyme Inhibition
Derivatives of this compound have been shown to inhibit a variety of enzymes, highlighting the therapeutic potential of this scaffold.
-
Kinase Inhibition: Several studies have demonstrated the potent inhibitory effects of 2-aminobenzothiazole derivatives on various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
-
p56(lck) Inhibition: A series of 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck), a key enzyme in T-cell activation.[4][5] This suggests a potential immunomodulatory and anti-inflammatory role.
-
VEGFR-2, EGFR, and c-MET Inhibition: Various derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and the c-MET proto-oncogene, all of which are important targets in cancer therapy due to their roles in angiogenesis and tumor progression.[6]
-
-
Urease Inhibition: Certain 2-amino-6-arylbenzothiazoles have demonstrated potent urease inhibitory activity.[7] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, suggesting a potential application in treating peptic ulcers.
-
Monoamine Oxidase (MAO) Inhibition: Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[8][9] This indicates a potential for the development of novel antidepressants and neuroprotective agents.
-
Aldose Reductase Inhibition: Some 2-aminobenzothiazole derivatives have been evaluated as aldose reductase inhibitors, an enzyme implicated in the development of diabetic complications.[10]
Modulation of Signaling Pathways
The 2-aminobenzothiazole scaffold has been implicated in the modulation of several critical intracellular signaling pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Novel 2-aminobenzothiazole derivatives have been designed and synthesized to target the PI3Kγ enzyme, a key component of this pathway.[3]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 95 26278-79-5 [sigmaaldrich.com]
- 7. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Novel 2-Amino-6-hydroxybenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold, a bicyclic ring system composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry. Derivatives of this structure exhibit a wide array of pharmacological properties. Among these, 2-aminobenzothiazoles substituted at the 6-position with a hydroxyl group are of particular interest due to their potential for diverse biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of novel 2-amino-6-hydroxybenzothiazole derivatives and their closely related analogues. It summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to serve as an in-depth resource for researchers in the field of drug discovery and development.
General Synthesis Pathway
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry, often involving the oxidative cyclization of a substituted aniline with a thiocyanate salt.[1] For this compound, the process would typically start from a p-aminophenol derivative, which undergoes reaction with potassium or ammonium thiocyanate in the presence of bromine in a solvent like acetic acid.[1][2] This reaction proceeds through an intermediate arylthiourea which then cyclizes to form the final benzothiazole ring system. Further modifications can be made to the 2-amino group to generate a library of novel compounds.[3]
Caption: General synthesis workflow for the this compound core.
Key Biological Activities
Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4] The presence of a hydroxyl group at the 6-position can further enhance these activities through hydrogen bonding interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 2-aminobenzothiazole derivatives against various cancer cell lines.[5][6] The mechanism of action is often multi-faceted, involving the inhibition of key enzymes in cancer progression.
Mechanism of Action: PI3K Pathway Inhibition One of the critical pathways in cancer cell growth and survival is the PI3K/AKT/mTOR pathway. Some novel 2-aminobenzothiazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme often implicated in tumor-associated myeloid cells which can contribute to tumor relapse and metastasis.[4] By inhibiting PI3Kγ, these compounds can disrupt downstream signaling, leading to reduced cell proliferation and survival.[4] Other targeted enzymes include EGFR, CDK2, and MAP kinases.[4][6]
Caption: Inhibition of the PI3Kγ signaling pathway by 2-aminobenzothiazole derivatives.
Quantitative Data: In Vitro Anticancer Activity The following table summarizes the cytotoxic activity (IC₅₀ values) of various 2-aminobenzothiazole derivatives against several human cancer cell lines.
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | Lung (A549) | 22.13 | [4] |
| OMS14 | Lung (A549) | 61.03 | [4] |
| OMS5 | Breast (MCF-7) | 27.53 | [4] |
| OMS14 | Breast (MCF-7) | 48.67 | [4] |
| Hydrazine Derivative (11) | Cervical (HeLa) | 2.41 | [7] |
| Hydrazine Derivative (11) | Kidney (COS-7) | 4.31 | [7] |
| Indole Derivative (12) | Colon (HT29) | 0.015 | [7] |
| Indole Derivative (12) | Lung (H460) | 0.28 | [7] |
| Sulphonamide Derivative (40) | Breast (MCF-7) | 34.5 | [7] |
| Pyrimidine Derivative (34) | Colon (Colo205) | 5.04 | [7] |
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[8] These compounds often exert their effects by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
Quantitative Data: Antimicrobial Activity Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. The table below presents MIC values for selected benzothiazole derivatives.
| Compound ID/Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Piperazine Derivative (154a) | S. aureus | 32 | [8] |
| Piperazine Derivative (154b) | S. aureus | 32 | [8] |
| Thiazolidinone (11a) | L. monocytogenes | 0.10 - 0.25 (mg/mL) | [8] |
| Thiazolidinone (11a) | E. coli | 0.10 - 0.25 (mg/mL) | [8] |
| 2-Arylbenzothiazole (25a) | E. faecalis | ~1 (µM) | [8] |
| 2-Arylbenzothiazole (25b) | K. pneumoniae | 1.04 (µM) | [8] |
Antioxidant and Neuroprotective Activity
Oxidative stress is a key pathological factor in numerous diseases. Benzothiazole derivatives, particularly those with hydroxyl substitutions, are excellent candidates for radical scavenging agents. Recent research on 6-hydroxybenzothiazol-2-carboxamides has shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's and Alzheimer's.[9] These compounds not only inhibit MAO-B but also prevent the aggregation of α-synuclein and tau proteins, demonstrating significant neuroprotective potential.[9]
Quantitative Data: MAO-B Inhibition
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Phenethylamide 30 | MAO-B | 41 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating the biological activity of novel compounds. Below are methodologies for key assays cited in the literature.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The synthesized benzothiazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and 100 µL of DMSO or another suitable solvent is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against compound concentration.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against specific microorganisms.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Reagent Preparation : A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds and a standard antioxidant (like ascorbic acid) are prepared in a series of concentrations.
-
Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement : The absorbance of the solution is measured at ~517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation : The percentage of radical scavenging activity is calculated, and the EC₅₀ (effective concentration to scavenge 50% of radicals) is determined.
Conclusion and Future Directions
Novel derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of literature, primarily focused on the broader 2-aminobenzothiazole class, strongly suggests significant potential in oncology, infectious diseases, and neuroprotection. The hydroxyl group at the 6-position offers a key point for hydrogen bonding, potentially enhancing binding affinity to various biological targets and improving the pharmacological profile.
Future research should focus on synthesizing a wider range of 6-hydroxy derivatives and conducting extensive structure-activity relationship (SAR) studies. Advanced in silico modeling can aid in identifying high-affinity targets, while comprehensive ADME/Tox profiling will be essential to identify lead compounds with favorable drug-like properties for further preclinical and clinical development.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of 2-Amino-6-hydroxybenzothiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxybenzothiazole is a heterocyclic organic compound that has garnered significant interest in various scientific domains, including medicinal chemistry and materials science. Its structural features, particularly the presence of amino and hydroxyl groups on the benzothiazole core, make it a versatile molecule with potential applications in the development of novel therapeutic agents and functional materials. Theoretical and computational studies play a pivotal role in elucidating the molecular structure, electronic properties, and reactivity of such compounds, providing valuable insights that can guide experimental research and drug design efforts.
This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound. It summarizes key quantitative data from computational analyses, details the methodologies employed in these theoretical investigations, and presents visualizations of the molecular structure and computational workflows.
Molecular Structure and Geometry
Table 1: Selected Optimized Geometrical Parameters for a 2-Substituted-6-hydroxybenzothiazole Analog (2-cyano-6-hydroxybenzothiazole)[1]
Bond Lengths (Å)
| Atom Pair | Bond Length (Å) |
| S1 - C2 | 1.76 |
| S1 - C7 | 1.77 |
| N3 - C2 | 1.31 |
| N3 - C4 | 1.40 |
| C4 - C5 | 1.39 |
| C4 - C9 | 1.40 |
| C5 - C6 | 1.38 |
| C6 - O11 | 1.36 |
| C6 - C7 | 1.40 |
| C7 - C8 | 1.40 |
| C8 - C9 | 1.38 |
| C2 - N10 | 1.37 (Represents C-NH2 in the amino derivative) |
Bond Angles (°) and Dihedral Angles (°)
| Atom Trio/Quartet | Angle (°) |
| C7 - S1 - C2 | 91.5 |
| N3 - C2 - S1 | 115.3 |
| C4 - N3 - C2 | 110.8 |
| C5 - C4 - N3 | 131.2 |
| C9 - C4 - N3 | 109.8 |
| O11 - C6 - C5 | 117.3 |
| O11 - C6 - C7 | 122.1 |
| C9 - C8 - C7 - S1 | 0.0 |
| C5 - C6 - C7 - C8 | 179.9 |
Note: The data presented is for 2-cyano-6-hydroxybenzothiazole and serves as a representative model for the geometric parameters of the this compound core.
Quantum Chemical Properties
Theoretical calculations have been employed to determine the quantum chemical properties of this compound, which are crucial for understanding its reactivity and potential as a corrosion inhibitor.
Table 2: Calculated Quantum Chemical Indices for this compound
| Parameter | Value |
| Energy of Highest Occupied Molecular Orbital (EHOMO) | -5.78 eV |
| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | -1.23 eV |
| Energy Gap (ΔE) | 4.55 eV |
| Dipole Moment (μ) | 3.58 Debye |
Computational Methodology
The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for investigating the structure and properties of this compound is outlined below.
Protocol for Quantum Chemical Calculations
-
Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[1][2]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely employed method for such calculations.[1][2]
-
Basis Set: A high-level basis set, such as 6-311++G(d,p), is recommended to ensure accuracy in the calculated geometric and electronic properties.[1]
-
Geometry Optimization: The initial molecular structure of this compound is fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.
-
Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken population analysis.
-
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) shielding tensors, which are then converted to chemical shifts for comparison with experimental data.[1]
Molecular Visualization
The three-dimensional structure of this compound, as determined by computational methods, is depicted below. This visualization highlights the planar nature of the benzothiazole ring system and the spatial orientation of the amino and hydroxyl functional groups.
Conclusion
Theoretical studies provide a powerful framework for understanding the fundamental structural and electronic characteristics of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration of this molecule for various applications. While a complete set of theoretical data for the title compound remains to be consolidated in the literature, the analysis of closely related analogs provides significant and actionable insights. Future computational work should focus on generating and publishing a comprehensive set of optimized geometrical and spectroscopic data for this compound to further aid in its scientific and industrial development.
References
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 2-Amino-6-hydroxybenzothiazole Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active molecules.[1] Among them, the 2-aminobenzothiazole core is of particular interest, forming the basis for drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines, often by inhibiting key signaling pathways crucial for tumor growth and survival.[2][3]
This document provides a comprehensive overview of the synthesis of 2-amino-6-hydroxybenzothiazole derivatives, summarizes their anticancer potential, and offers detailed protocols for their synthesis and biological evaluation. The primary mechanism of action discussed involves the inhibition of critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway.[1]
Synthesis of 2-Amino-6-Substituted Benzothiazole Derivatives
A common and effective method for synthesizing 2-aminobenzothiazoles is the reaction of a corresponding substituted aniline with potassium thiocyanate (KSCN) and bromine in a solvent like glacial acetic acid.[4][5] This reaction proceeds via an electrophilic substitution to form a thiourea intermediate, which then undergoes oxidative cyclization to yield the benzothiazole ring system.[6] For the synthesis of the target this compound, the starting material would typically be a 4-aminophenol derivative.
In Vitro Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. While specific data for 6-hydroxy derivatives are emerging, the data below for related 6-substituted analogs highlight the scaffold's significant anticancer potential.
| Compound Series / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole-TZD Hybrid (Cmpd 20) | HCT-116 (Colon) | 7.44 | [2] |
| HepG2 (Liver) | 9.99 | [2] | |
| MCF-7 (Breast) | 8.27 | [2] | |
| Naphthalimide-Benzothiazole Hybrid (Cmpd 67) | HT-29 (Colon) | 3.47 ± 0.2 | [7] |
| A549 (Lung) | 3.89 ± 0.3 | [7] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [7] | |
| 1,3,4-Oxadiazole-Benzothiazole Hybrid (Cmpd 24) | C6 (Rat Glioma) | 4.63 ± 0.85 | [2] |
| A549 (Lung) | 39.33 ± 4.04 | [2] | |
| Phenoxyquinoline-Benzothiazole Hybrid (Cmpd 25) | MKN-45 (Gastric) | 0.01 ± 0.003 | [2] |
| H460 (Lung) | 0.06 ± 0.01 | [2] | |
| HT-29 (Colon) | 0.18 ± 0.02 | [2] | |
| OMS5 & OMS14 Derivatives | MCF-7 (Breast) | 22.13 - 61.03 | [1] |
| A549 (Lung) | 22.13 - 61.03 | [1] | |
| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | Colon Carcinoma | 12.34 ± 0.74 | [8] |
Table 1. Summary of in vitro anticancer activity (IC₅₀ values) for various 2-aminobenzothiazole derivatives.
Mechanism of Action: Targeting Kinase Signaling Pathways
A primary mechanism by which 2-aminobenzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling. The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival, and it is frequently overactive in many types of cancer.[9][10] Many benzothiazole compounds function by targeting key components of this pathway, such as PI3K, AKT, or mTOR, thereby blocking downstream signals that promote cancer progression.[1][11]
Detailed Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-6-Substituted Benzothiazoles
This protocol is a generalized procedure based on the reaction of an aniline with potassium thiocyanate and bromine.[4][5]
Materials:
-
Substituted aniline (e.g., 4-amino-3-chlorophenol) (1.0 eq)
-
Potassium thiocyanate (KSCN) (4.0 eq)
-
Glacial acetic acid
-
Bromine (Br₂) (2.0 eq)
-
10% Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH)
-
Ethanol or Methanol for recrystallization
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid in a three-necked flask fitted with a stirrer and dropping funnel.
-
Stir the mixture at room temperature for 30-45 minutes.
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours.
-
Pour the reaction mixture into crushed ice and neutralize carefully with a 10% NaOH or concentrated NH₄OH solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final 2-amino-6-substituted benzothiazole.
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis:
-
Correct the absorbance values by subtracting the mean absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes: 2-Amino-6-hydroxybenzothiazole and its Derivatives as Versatile Fluorescent Probes
Introduction
2-Amino-6-hydroxybenzothiazole is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of fluorescent probes. While not extensively used as a probe in its native form, its derivatives are paramount in the development of sophisticated sensors for a multitude of analytes. These probes are instrumental in various scientific disciplines, including cell biology, pharmacology, and environmental science, owing to their high sensitivity, selectivity, and operational simplicity. The benzothiazole core imparts unique photophysical properties to these molecules, which can be finely tuned through chemical modifications to achieve desired sensing capabilities.
The primary fluorescence mechanisms underpinning the functionality of benzothiazole-based probes include Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), Intramolecular Charge Transfer (ICT), and Photoinduced Electron Transfer (PET). These mechanisms allow for the design of "turn-on" or ratiometric fluorescent responses upon interaction with specific target molecules. This document provides a comprehensive overview of the applications of this compound-derived fluorescent probes, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate their use in research and development.
Data Presentation: Photophysical and Performance Properties
The following tables summarize the key photophysical and performance characteristics of various fluorescent probes derived from the benzothiazole scaffold. This data is intended to guide researchers in selecting the appropriate probe for their specific application.
Table 1: Benzothiazole-Based Probes for Reactive Oxygen Species (ROS) Detection
| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| BT-BO | H₂O₂ | ~470 | 604 | Not Reported | 0.93 µM | [1] |
| Unnamed Benzothiazole-Oxime | HClO | Not Reported | Not Reported | Not Reported | 0.08 µM | [2] |
| BS1 | ONOO⁻ | Not Reported | 430 | Not Reported | 12.8 nM | [3] |
| BS2 | ONOO⁻ | Not Reported | 430 | Not Reported | 25.2 nM | [3] |
| TTPA-TC | HClO | Not Reported | Not Reported | Not Reported | 0.223 µM | [4] |
Table 2: Benzothiazole-Based Probes for Metal Ion Detection
| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| BT | Cu²⁺ | 320 | Not Reported | Not Reported | 0.301 µM | [5] |
| BT | Zn²⁺ | 320 | Not Reported | Not Reported | 0.535 µM | [5] |
| BQFA | Cd²⁺ | 321 | 357 | Not Reported | 68 nM | [6] |
Table 3: Benzothiazole-Based Probes for Other Analytes
| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| BTC | Hydrazine | Not Reported | Not Reported | 0.67 | 1.7 nM | [7] |
| BT | S²⁻ | 320 | Not Reported | Not Reported | 0.017 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzothiazole-based fluorescent probe and its application in live cell imaging.
Protocol 1: Synthesis of a Benzothiazole-Based Fluorescent Probe for Hydrogen Peroxide (BT-BO)
This protocol is adapted from the synthesis of probe BT-BO, a "turn-on" fluorescent sensor for hydrogen peroxide.[1]
Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)
-
In a 50 mL round-bottom flask, dissolve 2-hydroxybenzaldehyde (244.2 mg, 2 mmol) and 2-aminobenzenethiol (275.4 mg, 2.2 mmol) in 10 mL of anhydrous ethanol.
-
Add two drops of formic acid to the solution to act as a catalyst.
-
Heat the mixture to 90°C and reflux for 2.5 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization or column chromatography to obtain pure HBT.
Step 2: Synthesis of the BT-BO Probe
-
In a flask, dissolve HBT (229 mg, 1.0 mmol) in 5 mL of anhydrous acetonitrile.
-
To this solution, add 4-(Bromomethyl)benzene boronic acid pinacol ester (356.4 mg, 1.2 mmol) and K₂CO₃ (165.6 mg, 1.2 mmol).
-
Heat the mixture at 90°C and reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the final probe, BT-BO.
Protocol 2: Live Cell Imaging of Hydrogen Peroxide
This generalized protocol can be adapted for various benzothiazole-based fluorescent probes for the detection of H₂O₂ in cultured mammalian cells.
1. Materials and Reagents:
-
Benzothiazole-based fluorescent probe (e.g., BT-BO)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cultured mammalian cells (e.g., A549 or HepG2)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) for inducing exogenous ROS
-
Phorbol-12-myristate-13-acetate (PMA) for inducing endogenous ROS (optional)
-
Confocal microscope with appropriate filter sets
2. Procedure:
a. Preparation of Probe Stock Solution:
-
Dissolve the benzothiazole-based probe in high-quality DMSO to prepare a stock solution (typically 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
b. Cell Culture and Seeding:
-
Culture mammalian cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in glass-bottom dishes or multi-well plates suitable for fluorescence microscopy. Allow the cells to adhere and grow to 60-70% confluency.
c. Probe Loading:
-
On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium to a final concentration of 5-10 µM.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
d. Imaging of Exogenous H₂O₂:
-
After probe loading, wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Wash the cells with PBS and add fresh medium.
-
Proceed to image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
e. Imaging of Endogenous H₂O₂:
-
After probe loading, wash the cells twice with warm PBS.
-
To induce endogenous H₂O₂ production, add fresh culture medium containing a stimulus such as PMA (e.g., 1 µg/mL).
-
Incubate for the desired time to allow for H₂O₂ generation (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with PBS and add fresh medium.
-
Image the cells using a confocal microscope.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to the use of benzothiazole-based fluorescent probes.
Caption: General experimental workflow for live-cell imaging with benzothiazole probes.
Caption: "Turn-on" fluorescence mechanism for H₂O₂ detection.
Caption: General mechanism for metal ion detection via chelation.
References
- 1. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for Metal Ion Detection using 2-Amino-6-hydroxybenzothiazole
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent and colorimetric chemosensors for the detection of various metal ions. Their utility stems from their ability to form stable complexes with metal ions, leading to discernible changes in their photophysical properties. 2-Amino-6-hydroxybenzothiazole is a versatile building block in analytical chemistry and is employed as a reagent in methods for detecting metal ions, offering a reliable approach for environmental and biological monitoring[1]. While specific detailed protocols for this compound as a direct metal ion sensor are not extensively documented in peer-reviewed literature, this application note provides a generalized protocol adapted from established methodologies for similar benzothiazole-based sensors. This protocol is intended for researchers, scientists, and drug development professionals.
The sensing mechanism of benzothiazole-based probes often involves processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). Upon coordination with a metal ion, these processes can be modulated, resulting in a "turn-on" or "turn-off" fluorescent response, or a colorimetric change visible to the naked eye.
Quantitative Data Summary for Benzothiazole-Based Sensors
The following tables summarize the performance of several benzothiazole derivatives in the detection of various metal ions. This data is provided for comparative purposes to illustrate the potential of the benzothiazole scaffold in metal ion sensing.
Table 1: Performance of Benzothiazole-Based Fluorescent Sensors for Divalent Metal Ions
| Sensor Name/Reference | Target Ion | Response Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System |
| Biphenyl-based benzothiazole[2] | Zn²⁺ | Ratiometric & "Turn-on" | 0.25 ppm | 2:1 | DMSO/CHCl₃ |
| Biphenyl-based benzothiazole[2] | Cu²⁺ | "Turn-off" | 0.34 ppm | 2:1 | DMSO/CHCl₃ |
| Biphenyl-based benzothiazole[2] | Ni²⁺ | "Turn-off" | 0.30 ppm | 2:1 | DMSO/CHCl₃ |
| Benzothiazole-imidazopyridine (BIPP)[3] | Zn²⁺ | "Turn-on" | 2.36 x 10⁻⁸ M | 8:2 | Not specified |
Table 2: Performance of a Benzothiazole-Based Fluorimetric Chemosensor for Trivalent Metal Ions
| Sensor Name/Reference | Target Ion | Response Type | Solvent System |
| N-tert-butyloxycarbonyl asparagine benzyl ester with benzothiazole[4] | Fe³⁺ | Strong CHEQ effect | Acetonitrile/water (9:1) |
Experimental Protocols
This section provides a detailed, generalized methodology for the use of this compound as a potential fluorescent or colorimetric sensor for metal ion detection.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Stock solutions (e.g., 10 mM) of various metal ion salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.) in deionized water or an appropriate solvent.
-
Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol).
-
pH buffer solutions.
-
Fluorometer and/or UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Micropipettes.
Preparation of Sensor Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable spectroscopic grade solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Store the stock solution in a dark, cool place to prevent photodegradation.
General Procedure for Metal Ion Sensing (Adapted)
3.1. Selectivity Study (Screening of Metal Ions)
-
Prepare a working solution of this compound (e.g., 10 µM) in the desired solvent system.
-
To a cuvette containing the sensor working solution, add a specific molar equivalent (e.g., 5 equivalents) of each metal ion stock solution.
-
Record the fluorescence or UV-Vis absorption spectrum immediately after the addition of the metal ion.
-
Compare the spectral changes for each metal ion to determine the selectivity of the sensor. A significant change in fluorescence intensity or a noticeable color change indicates a sensing event.
3.2. Titration Experiment (Quantitative Analysis)
-
Prepare a working solution of this compound (e.g., 10 µM).
-
To a cuvette containing the sensor working solution, incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, record the fluorescence or UV-Vis spectrum.
-
Plot the change in fluorescence intensity or absorbance at a specific wavelength against the concentration of the added metal ion.
-
From the titration data, the binding stoichiometry can be determined using a Job's plot, and the limit of detection (LOD) can be calculated.
3.3. Determination of the Limit of Detection (LOD)
The LOD can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the sensor solution without the metal ion).
-
k is the slope of the linear calibration curve of the sensor's response versus the metal ion concentration at low concentrations.
Visualizations
Signaling Pathway
The proposed signaling mechanism for metal ion detection by this compound is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free state, the fluorescence of the molecule may be quenched. Upon binding to a metal ion, a rigid complex is formed, which can lead to an enhancement of the fluorescence emission (a "turn-on" response).
Caption: Proposed CHEF signaling pathway for metal ion detection.
Experimental Workflow
The following diagram illustrates the general workflow for the detection of metal ions using this compound.
Caption: General experimental workflow for metal ion detection.
Conclusion
This compound holds promise as a potential chemosensor for metal ion detection due to its structural similarity to other effective benzothiazole-based sensors. The provided generalized protocol offers a starting point for researchers to explore its sensing capabilities. Further experimental validation is necessary to determine its specific selectivity, sensitivity, and the underlying sensing mechanism for various metal ions. The adaptability of the benzothiazole scaffold suggests that this compound could be a valuable tool in the development of novel analytical methods for environmental and biomedical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: 2-Amino-6-hydroxybenzothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-hydroxybenzothiazole, a key heterocyclic building block. This document details its application in the synthesis of azo dyes and Schiff bases, compounds with significant potential in medicinal chemistry and materials science. Included are detailed experimental protocols, quantitative data, and workflow diagrams to facilitate the use of this versatile molecule in your research.
Introduction
This compound is a bicyclic heterocyclic compound featuring a reactive amino group and a phenolic hydroxyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of derivatives. The benzothiazole core is a prominent scaffold in many biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 6-hydroxy group provides a handle for further functionalization, allowing for the fine-tuning of physicochemical and biological properties.
Synthetic Applications
This compound serves as a valuable precursor for the synthesis of various classes of organic compounds, most notably azo dyes and Schiff bases.
Synthesis of Azo Dyes
The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to form brightly colored azo dyes. These dyes are of interest not only for their coloration properties but also for their potential biological activities, including antimicrobial and antioxidant effects.
Synthesis of Schiff Bases
The condensation of the 2-amino group with various aldehydes and ketones yields Schiff bases (imines). These compounds are important intermediates in organic synthesis and are known to possess a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Experimental Protocols
General Protocol for the Synthesis of Azo Dyes from this compound
This protocol describes a general two-step procedure for the synthesis of azo dyes, involving the diazotization of this compound followed by coupling with a suitable aromatic partner.
Step 1: Diazotization of this compound
-
Dissolve this compound (1 equivalent) in an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) with cooling in an ice bath (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve the coupling component (e.g., a phenol or an aniline derivative, 1 equivalent) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or acidic solution for anilines) and cool in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture as needed to facilitate the coupling reaction (typically alkaline for phenols and acidic for anilines).
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours, during which the azo dye will precipitate.
-
Isolate the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Workflow for the synthesis of azo dyes.
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol outlines the general procedure for the condensation reaction between this compound and an aldehyde or ketone to form a Schiff base.
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid or another suitable acid catalyst (e.g., a few drops).
-
Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified Schiff base.
General synthesis of Schiff bases.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of derivatives from substituted 2-aminobenzothiazoles, which can be considered analogous to reactions with this compound.
| Starting Material | Reagent | Product Type | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylaldehyde | Schiff Base | 38 (Conventional), 78 (Microwave) | - | [1] |
| 4,6-Difluoro-2-aminobenzothiazole | 3,4-Dimethoxybenzaldehyde | Schiff Base | 55.39 | 192-194 | [2] |
| 2-Aminobenzothiazole derivatives | Various aldehydes | Schiff Bases | - | - | [3][4][5] |
| 2-Aminobenzothiazole | Diazotization and coupling | Azo Dyes | - | - | [2] |
Biological Activities and Potential Applications
Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of biological activities. While specific data for derivatives of this compound is an active area of research, the broader class of compounds has shown promise in several therapeutic areas.
Antimicrobial Activity
Many Schiff bases and azo dyes derived from 2-aminobenzothiazoles have demonstrated significant antibacterial and antifungal activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. For instance, certain Schiff base derivatives have shown inhibitory activity against bacterial strains like S. aureus and E. coli.[6][7]
Anticancer Activity
The benzothiazole scaffold is a key component of several anticancer agents. Derivatives of 2-aminobenzothiazole, particularly Schiff bases, have been investigated for their potential to inhibit the proliferation of cancer cells. Some studies suggest that these compounds may act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell growth and survival.[8][9][10] The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a potential target for such compounds.[11]
Inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the straightforward synthesis of a wide array of derivatives, including azo dyes and Schiff bases. The demonstrated and potential biological activities of these derivatives make this compound a compound of significant interest for researchers in medicinal chemistry and drug discovery. The protocols and data provided in these application notes are intended to serve as a practical guide for the utilization of this important synthetic precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. jocpr.com [jocpr.com]
- 4. veterinaria.org [veterinaria.org]
- 5. researchgate.net [researchgate.net]
- 6. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-6-hydroxybenzothiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-Amino-6-hydroxybenzothiazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocol is based on the widely utilized Hugershoff reaction, involving the thiocyanation of an aromatic amine followed by intramolecular cyclization.
Introduction
This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The presence of the amino and hydroxyl functional groups on the benzothiazole core makes this molecule a versatile building block for the synthesis of more complex derivatives and potential drug candidates. This protocol outlines a reliable method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis of this compound is a two-step process initiated by the thiocyanation of p-aminophenol to form an intermediate thiocyanate derivative. This intermediate subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the final benzothiazole product.
Step 1: Thiocyanation of p-aminophenol
Step 2: Intramolecular Cyclization
Experimental Protocol
Materials and Equipment:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Activated charcoal
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
-
Mass spectrometer
Procedure:
Part 1: Synthesis of the Thiocyanate Intermediate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve p-aminophenol (0.1 mol) in glacial acetic acid (200 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add potassium thiocyanate (0.2 mol) to the cooled solution and stir until it is completely dissolved.
-
While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude thiocyanate intermediate.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and air-dry the solid.
Part 2: Cyclization to this compound
-
To the crude thiocyanate intermediate, add concentrated sulfuric acid (50 mL) slowly and with cooling in an ice bath.
-
Heat the mixture to 90-100 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).
-
Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the crude this compound, wash with cold water, and air-dry.
Purification:
-
Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol.
-
Add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| p-Aminophenol | 10.91 g (0.1 mol) | |
| Potassium Thiocyanate | 19.44 g (0.2 mol) | |
| Bromine | 15.98 g (5.12 mL, 0.1 mol) | |
| Product | ||
| Chemical Name | This compound | |
| CAS Number | 26278-79-5 | |
| Molecular Formula | C₇H₆N₂OS | |
| Molecular Weight | 166.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 243-250 °C | |
| Characterization Data (Reference) | ||
| ¹H NMR (DMSO-d₆) | No direct spectrum found. A similar compound, 2-amino-6-methoxybenzothiazole, shows signals at δ 7.3-6.8 (m, 3H, Ar-H) and δ 3.7 (s, 3H, -OCH₃). | [2] |
| IR (KBr, cm⁻¹) | No direct spectrum found. Expect characteristic peaks for N-H, O-H, C=N, and C-S stretching. | |
| Mass Spectrum (m/z) | No direct spectrum found. Expect a molecular ion peak at [M]⁺ ≈ 166. |
Experimental Workflow
References
High-Yield Synthesis of 2-Amino-6-hydroxybenzothiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield chemical synthesis of 2-Amino-6-hydroxybenzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The described methodology is an adaptation of the well-established Hugerschoff reaction, utilizing p-aminophenol as the starting material.
Introduction
This compound and its derivatives are privileged structures in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the 2-amino and 6-hydroxy functional groups offers versatile sites for further chemical modifications, making this compound a valuable building block for combinatorial chemistry and the generation of compound libraries. This protocol details a robust and efficient synthesis route, ensuring high yields and purity.
Reaction Scheme
The synthesis proceeds via the thiocyanation of p-aminophenol followed by an intramolecular cyclization facilitated by an oxidizing agent, typically bromine, in an acidic medium.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][2]
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Glacial acetic acid
-
Bromine
-
Concentrated ammonium hydroxide
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve p-aminophenol (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-15 hours.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice (500 g). A precipitate will form.
-
Neutralization and Isolation: Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold water.
-
Recrystallization: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Process Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[1][3]
| Parameter | Value | Reference |
| Starting Material | p-Aminophenol | - |
| Key Reagents | KSCN, Br₂, CH₃COOH | [1][2] |
| Reaction Time | 12-15 hours | [4] |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) | [4] |
| Product | This compound | - |
| Molecular Formula | C₇H₆N₂OS | |
| Molecular Weight | 166.20 g/mol | |
| Expected Yield | 60-85% | [1] |
| Appearance | Off-white to pale yellow solid | - |
| Purification Method | Recrystallization (Ethanol/Water) | [3] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Ammonium hydroxide is a strong base and respiratory irritant. Handle with care.
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials and reagents. The resulting product is of high purity and can be used directly in subsequent medicinal chemistry applications and drug development workflows. The straightforward nature of this synthesis makes it amenable to scale-up for the production of larger quantities of this important building block.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-hydroxybenzothiazole in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 2-amino-6-hydroxybenzothiazole scaffold in the development of novel antimicrobial agents. This document details the synthesis of related compounds, protocols for antimicrobial susceptibility testing, and summarizes the available data on their biological activity. While specific antimicrobial data for this compound is limited in publicly available literature, the broader family of 6-substituted 2-aminobenzothiazole derivatives has demonstrated significant potential, particularly as antifungal agents.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The benzothiazole scaffold, a heterocyclic aromatic molecule, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The 2-aminobenzothiazole core, in particular, serves as a versatile building block for the synthesis of compounds with potent biological effects. Substitutions at the 6-position of the benzothiazole ring have been shown to modulate the antimicrobial spectrum and potency of these derivatives. This document focuses on the potential of this compound and its analogues as a promising avenue for the discovery of new antimicrobial drugs.
Data Presentation
The following tables summarize the antimicrobial activity of various 6-substituted 2-aminobenzothiazole derivatives against fungal pathogens. It is important to note that these are representative data for the compound class, intended to guide further research into this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Substituted 2-Aminobenzothiazole Derivatives against Candida Species
| Compound ID | R Group (at 6-position) | Candida albicans MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |
| 1a | -H | >64 | >64 | >64 |
| 1b | -F | 32 | 16 | 32 |
| 1c | -Cl | 16 | 8 | 16 |
| 1d | -Br | 8 | 4 | 8 |
| 1e | -I | 4 | 2 | 4 |
| 1n | -OBn | 8 | 8 | 4 |
| 1o | -OPh | 4 | 4 | 8 |
| Fluconazole | (Standard) | 1 | 0.5 | 1 |
Data is adapted from a study on 6-substituted 2-aminobenzothiazole derivatives and is intended to be illustrative of the potential of this chemical class. Specific testing of this compound is required.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-6-substituted-benzothiazoles
This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted p-aminophenol (for the 6-hydroxy derivative)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Thiocyanation of the Aniline Derivative: a. Dissolve the substituted p-aminophenol (1 equivalent) in glacial acetic acid in a round-bottom flask. b. Add potassium thiocyanate (2 equivalents) to the solution and stir until dissolved. c. Cool the mixture in an ice bath. d. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C. e. After the addition is complete, continue stirring at room temperature for 2-4 hours. f. Pour the reaction mixture into ice-cold water. g. Collect the precipitated product by filtration, wash with water, and dry.
-
Cyclization to form the Benzothiazole Ring: a. Reflux the intermediate from the previous step in ethanol. This cyclization reaction forms the 2-aminobenzothiazole ring. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Resazurin solution (for viability indication)
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in an appropriate solvent. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the stock solution to the first well of each row to be tested. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Preparation of Inoculum: a. Culture the microbial strains overnight. b. Suspend a few colonies in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, add a viability indicator like resazurin to aid in the determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that kills a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells that showed no visible growth.
-
Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).
Visualizations
The following diagrams illustrate key workflows and concepts related to the development of this compound as an antimicrobial agent.
Caption: General workflow for the synthesis and antimicrobial screening of this compound.
Caption: Logical progression in the development of this compound-based antimicrobial agents.
Caption: Putative mechanism of action for 2-aminobenzothiazole derivatives as antimicrobial agents.
Application Notes and Protocols: 2-Amino-6-hydroxybenzothiazole in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxybenzothiazole is a heterocyclic organic compound belonging to the benzothiazole family. While research on this specific derivative in agriculture is limited, the broader class of benzothiazole compounds has demonstrated significant potential in crop protection. Benzothiazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and insecticidal properties. Furthermore, certain benzothiazole derivatives have been shown to act as plant defense elicitors, inducing systemic acquired resistance (SAR) in plants, a key mechanism for broad-spectrum disease control.
These application notes provide a comprehensive overview of the potential uses of this compound in agricultural research, with protocols and data extrapolated from studies on closely related benzothiazole compounds. The information herein is intended to serve as a foundational guide for researchers exploring the agricultural applications of this and similar molecules.
Potential Agricultural Applications
Based on the known bioactivities of the benzothiazole scaffold, this compound is a candidate for investigation in the following areas of agricultural research:
-
Fungicide Development: As a potential active ingredient against a range of phytopathogenic fungi.
-
Bactericide Development: For the control of bacterial plant diseases.
-
Plant Defense Elicitor: To induce the plant's natural defense mechanisms against pathogens.
-
Insecticide and Nematicide Research: Exploring its potential to control insect and nematode pests.
Data Presentation: Efficacy of Benzothiazole Derivatives Against Plant Pathogens
The following table summarizes the efficacy of benzothiazole and its derivatives against various plant pathogens, as reported in the scientific literature. It is important to note that this data is not specific to this compound but provides a strong rationale for its investigation.
| Compound Class | Target Pathogen | Efficacy Measurement | Result | Reference(s) |
| Benzothiazole | Botrytis cinerea | EC50 (mycelial growth) | 0.38 - 1.08 µL·L-1 | [1] |
| Benzothiazole Derivatives | Rhizoctonia solani | ED50 | 0.96 - 2.33 µM | [2] |
| Benzothiazole Derivatives | Fusarium oxysporum | Mycelial Growth Inhibition | Significant inhibition | [3][4] |
| 2-Aminobenzothiazole Derivatives | Pseudomonas aeruginosa | Biofilm Inhibition (IC50) | 43 nM | [5] |
| Benzothiazole Derivatives | Xanthomonas campestris | Growth Inhibition | Effective | [6] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of this compound in an agricultural context.
Protocol 1: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol determines the direct inhibitory effect of the compound on the mycelial growth of a target fungus.
Materials:
-
This compound
-
Target fungal culture (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave PDA medium and cool it to 45-50°C.
-
Poisoned Media Preparation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.
-
Plating: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm disc of the target fungus from the margin of an actively growing culture and place it in the center of each prepared plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungus in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) x 100 Where, C = Average diameter of the fungal colony in the control plate, and T = Average diameter of the fungal colony in the treated plate.
Protocol 2: In Vivo Plant Pathogen Challenge Assay
This protocol evaluates the ability of the compound to protect a host plant from a pathogen.
Materials:
-
This compound
-
Host plant seedlings (e.g., tomato, cucumber)
-
Pathogen inoculum (spore suspension or mycelial slurry)
-
Potting mix
-
Pots
-
Growth chamber or greenhouse
-
Spraying equipment
Procedure:
-
Plant Preparation: Grow healthy seedlings to a suitable stage (e.g., 3-4 true leaves).
-
Treatment Application: Prepare different concentrations of this compound in a suitable solvent with a surfactant. Spray the foliage of the plants until runoff. Control plants should be sprayed with the solvent and surfactant solution only.
-
Pathogen Inoculation: After a specified period post-treatment (e.g., 24 or 48 hours), inoculate the plants with the pathogen. This can be done by spraying a spore suspension or by placing a mycelial plug on the leaves.
-
Incubation: Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection, then transfer them to a growth chamber or greenhouse with optimal conditions for disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity using a disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms or plant death).
-
Data Analysis: Calculate the disease severity index (DSI) and the percentage of disease control.
Protocol 3: Evaluation of Plant Defense Elicitor Activity
This protocol assesses the potential of the compound to induce plant defense responses.
Materials:
-
This compound
-
Plant seedlings (e.g., Arabidopsis thaliana, tobacco)
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for defense-related genes (e.g., PR-1, PDF1.2)
Procedure:
-
Treatment: Treat plants with a solution of this compound as described in Protocol 2.
-
Sample Collection: At different time points after treatment (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from both treated and control plants and immediately freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and synthesize complementary DNA (cDNA).
-
qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key defense-related genes. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Analyze the relative gene expression levels to determine if this compound treatment leads to the upregulation of defense-related genes, indicating its role as a plant defense elicitor.
Mandatory Visualizations
Diagram 1: Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound as a plant defense elicitor.
Diagram 2: Experimental Workflow for Fungicide Efficacy Testing
Caption: General experimental workflow for evaluating the agricultural potential of this compound.
Conclusion
While direct research on the agricultural applications of this compound is not yet widely available, the established and potent bioactivities of the benzothiazole chemical family provide a strong foundation for its investigation as a novel crop protection agent. The protocols and data presented here offer a starting point for researchers to explore its potential as a fungicide, bactericide, or plant defense elicitor. Further research is warranted to elucidate its specific modes of action and to optimize its application for effective and sustainable pest and disease management in agriculture.
References
- 1. journals.caass.org.cn [journals.caass.org.cn]
- 2. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole-mediated induced resistance to fusarium oxysporum f. sp. radicis-lycopersici in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Killing Effect of Bacillus velezensis FZB42 on a Xanthomonas campestris pv. Campestris (Xcc) Strain Newly Isolated from Cabbage Brassica oleracea Convar. Capitata (L.): A Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-hydroxybenzothiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-6-hydroxybenzothiazole and its analogs as effective corrosion inhibitors, particularly for steel and aluminum alloys in acidic environments. The information compiled from various studies highlights its mechanism of action, inhibition efficiency, and the experimental protocols for its evaluation.
Introduction to this compound as a Corrosion Inhibitor
This compound is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor. Its efficacy is attributed to the presence of heteroatoms (Nitrogen, Sulfur, and Oxygen), an aromatic ring system, and its planar structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive acidic media.[1][2] The inhibition mechanism involves the blocking of active corrosion sites on the metal surface, thereby suppressing both anodic and cathodic reactions.[3][4]
The simplicity of its structure and its effectiveness at very low concentrations make it a subject of great interest in the field of corrosion science.[1] Studies on similar compounds like 2-aminobenzothiazole (2-ABT) have shown good inhibition efficiency for various metals, including steel and aluminum alloys, in hydrochloric and sulfuric acid solutions.[3][5]
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This adsorption can occur through a combination of physical (physisorption) and chemical (chemisorption) interactions.[6]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic medium.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the metal atoms. The presence of π-electrons in the benzothiazole ring also contributes to this interaction.
Quantum chemical calculations have shown that the sulfur atom in the this compound molecule has a high tendency for electrophilic attack, further supporting its strong adsorption on the metal surface.[1][7] The formation of this adsorbed protective layer effectively blocks the active sites for corrosion, reducing the corrosion rate.[3] The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[3][4]
Experimental Protocols for Evaluation
To evaluate the effectiveness of this compound as a corrosion inhibitor, several standard electrochemical and gravimetric techniques are employed.
Weight Loss Measurement
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare rectangular specimens of the metal (e.g., mild steel, aluminum alloy) of a known size.[8] Abrade the surfaces with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.[3]
-
Initial Weighing: Accurately weigh the prepared specimens.[8]
-
Immersion: Suspend the specimens in beakers containing the corrosive solution (e.g., 1M HCl) with and without different concentrations of the inhibitor.[8]
-
Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 3 hours).[8]
-
Final Weighing: After the exposure period, remove the specimens, wash them with running water, dry, and reweigh.
-
Calculation:
-
Calculate the weight loss.
-
The corrosion rate (CR) can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
PDP measurements provide information about the kinetics of the anodic and cathodic reactions and help in determining the type of inhibitor (anodic, cathodic, or mixed).
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[7][9]
-
Stabilization: Immerse the working electrode in the test solution for a period (e.g., 20-30 minutes) to attain a stable open circuit potential (OCP).[7]
-
Polarization Scan: Polarize the working electrode potentiodynamically from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).[3][7]
-
Data Analysis:
-
Plot the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[8]
-
A significant shift in Ecorr in the presence of the inhibitor indicates whether it is an anodic or cathodic type inhibitor. A small shift suggests a mixed-type inhibitor.[4]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in the PDP measurements.
-
Stabilization: Allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 10 kHz to 0.01 Hz).[3][10]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle diameter compared to the uninhibited system, indicating an increase in charge transfer resistance (Rct).[5][10]
-
The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation
The following tables summarize the quantitative data for 2-aminobenzothiazole (a close analog of this compound) as a corrosion inhibitor.
Table 1: Potentiodynamic Polarization Data for 2-Aminobenzothiazole on AA6061-SiC Composite in 0.5M HCl[3]
| Inhibitor Conc. (mM) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | -720 | 25.4 | 0.297 | - |
| 0.05 | -715 | 10.3 | 0.120 | 59.4 |
| 0.10 | -712 | 8.5 | 0.099 | 66.5 |
| 0.25 | -708 | 6.2 | 0.072 | 75.6 |
| 0.50 | -705 | 5.1 | 0.059 | 79.9 |
| 0.75 | -701 | 4.3 | 0.050 | 83.1 |
| 1.00 | -698 | 3.8 | 0.044 | 85.0 |
Table 2: Electrochemical Impedance Spectroscopy Data for 2-Aminobenzothiazole on AA6061-SiC Composite in 0.5M HCl[3]
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 125 | 160 | - |
| 0.05 | 290 | 103 | 56.9 |
| 0.10 | 385 | 83 | 67.5 |
| 0.25 | 510 | 67 | 75.5 |
| 0.50 | 625 | 55 | 80.0 |
| 0.75 | 750 | 48 | 83.3 |
| 1.00 | 880 | 42 | 85.8 |
Quantum Chemical Parameters
Theoretical calculations using Density Functional Theory (DFT) provide insights into the relationship between the molecular structure of the inhibitor and its performance.
Table 3: Calculated Quantum Chemical Parameters for this compound[11]
| Parameter | Value |
| EHOMO (eV) | -5.98 |
| ELUMO (eV) | -1.15 |
| Energy Gap (ΔE) (eV) | 4.83 |
| Dipole Moment (Debye) | 3.25 |
| Electron Affinity (A) (eV) | 1.15 |
| Ionization Potential (I) (eV) | 5.98 |
| Electronegativity (χ) (eV) | 3.56 |
| Global Hardness (η) (eV) | 2.41 |
| Global Softness (σ) (eV⁻¹) | 0.41 |
| Fraction of Electrons Transferred (ΔN) | 0.51 |
A higher EHOMO value indicates a better electron-donating ability, facilitating adsorption on the metal surface. A lower ELUMO value suggests a better electron-accepting ability from the metal. A small energy gap (ΔE) implies higher reactivity of the inhibitor molecule, leading to better inhibition efficiency. The fraction of electrons transferred (ΔN) being positive indicates that the molecule can donate electrons to the metal surface.[3][11]
Conclusion
This compound and its analogs are promising corrosion inhibitors for various metals in acidic media. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier. The detailed protocols and data presented here provide a solid foundation for researchers and scientists to further investigate and utilize these compounds in corrosion protection applications. The combination of experimental techniques and theoretical calculations offers a powerful approach to understanding and optimizing their performance.
References
- 1. APPLICATION OF QUANTUM CHEMICAL, NOISE AND THE ELECTROCHEMICAL FREQUENCY MODULATION TO INVESTIGATE THE ADSORPTION AND CORROSION INHIBITION BEHAVIOR OF this compound FOR STEEL API X80 IN ACIDIC SOLUTION | Journal of the Chilean Chemical Society [jcchems.com]
- 2. sciencepub.net [sciencepub.net]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitive action of 2-aminobezothiazole on the deterioration of AA6061-SiC composite in 0.5M HCl medium: Experimental and theoretical analysis [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jetir.org [jetir.org]
- 10. Inhibitive action of 2-aminobezothiazole on the deterioration of AA6061-SiC composite in 0.5M HCl medium: Experimental and theoretical analysis [redalyc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-hydroxybenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-hydroxybenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Temperature: The reaction temperature is critical. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures can promote the formation of side products.
-
Solution: Ensure the reaction is maintained within the optimal temperature range, typically involving cooling during the addition of bromine followed by stirring at room temperature.[1]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly the p-aminophenol, can interfere with the reaction.
-
Solution: Use high-purity, and if necessary, freshly purified starting materials. For instance, p-toluidine in a related synthesis is often distilled before use.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial for maximizing yield.
-
Solution: Carefully measure and ensure the correct stoichiometry of p-aminophenol, potassium thiocyanate, and bromine. An excess of thiocyanate is commonly used.[1]
-
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.
-
Solution: Optimize reaction conditions to minimize side reactions. This includes careful control of temperature and the rate of bromine addition.
-
Q2: My final product has a dark or off-color appearance. What causes this and how can I purify it?
A2: Discoloration in the final product typically indicates the presence of impurities, which may arise from side reactions or residual starting materials.
-
Cause of Discoloration: Oxidation of the aminophenol starting material or the product itself can lead to colored impurities. The formation of polymeric byproducts is also a possibility.
-
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Recommended Solvents: Ethanol or a mixture of ethanol and water are often effective for recrystallizing 2-aminobenzothiazole derivatives.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter the hot solution to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
-
Activated Carbon Treatment: If the product is colored due to minor impurities, treatment with activated carbon (Norit) can be effective.
-
Procedure: Add a small amount of activated carbon to the hot solution during recrystallization, then filter it out before cooling.
-
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. The appropriate solvent system for elution will need to be determined, often a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).
-
Q3: I am observing the formation of an insoluble precipitate during the reaction. What could it be?
A3: The formation of an unexpected precipitate during the reaction could be the intermediate arylthiourea. In some procedures for related compounds, the arylthiourea is isolated as an intermediate before the cyclization step. If the reaction conditions are not optimal for immediate cyclization, this intermediate may precipitate.
-
Identification: The precipitate can be isolated and its melting point and spectral data (if possible) can be compared to the expected arylthiourea intermediate.
-
Solution: Ensure that the reaction conditions, particularly the presence of the oxidizing agent (bromine), are suitable for the subsequent cyclization step. Proper stirring and temperature control are also important to maintain a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method is the reaction of p-aminophenol with an alkali metal thiocyanate (such as potassium thiocyanate) in the presence of bromine in a suitable solvent, typically glacial acetic acid. This reaction proceeds through the in-situ formation of a thiocyanogen intermediate, which then reacts with the aromatic amine to form the benzothiazole ring.
Q2: What are the key safety precautions to consider during this synthesis?
A2: This synthesis involves several hazardous materials and requires appropriate safety measures:
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Solvents: Many organic solvents used in the reaction and purification are flammable. Avoid open flames and work in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q3: Can other oxidizing agents be used instead of bromine?
A3: While bromine is the most common oxidizing agent for this reaction, other reagents have been used for the synthesis of related benzothiazoles. These can include sulfuryl chloride or cupric thiocyanate. However, for the specific synthesis of this compound, bromine in acetic acid is the most well-documented method.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: Provide detailed information about the chemical structure of the molecule.
-
FT-IR Spectroscopy: Can confirm the presence of key functional groups such as N-H, O-H, and the aromatic ring.
-
Mass Spectrometry: Determines the molecular weight of the compound.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Aminobenzothiazole Derivatives
| Starting Material | Thiocyanate Salt | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Substituted anilines | Potassium Thiocyanate | Bromine | Glacial Acetic Acid | Kept below 10 | 10 | Not Specified | [2] |
| 4-fluoroaniline | Potassium Thiocyanate | Bromine | 95% Acetic Acid | 0-10, then RT | 12 | 89 | [3] |
| p-toluidine | Sodium Thiocyanate | Sulfuryl Chloride | Chlorobenzene | 30-50 | 5 | 64-67 | [4] |
| Methyl 4-aminobenzoate | Potassium Thiocyanate | Bromine | Acetic Acid | 10, then RT | 15 | 55 | [1] |
Note: The yields reported are for analogous compounds and may vary for the synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Amino-6-substituted-benzothiazoles [2]
This protocol is a general procedure for the synthesis of 2-amino substituted benzothiazoles and can be adapted for this compound using p-aminophenol as the starting material.
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of 96% glacial acetic acid.
-
Bromine Addition: Cool the mixture and add dropwise, with stirring, a solution of bromine (0.1 mole) dissolved in 100 ml of glacial acetic acid. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the complete addition of the bromine solution, continue stirring the mixture for 10 hours.
-
Work-up: Dissolve the resulting mixture in warm water.
-
Neutralization: Neutralize the combined filtrate with a 10% sodium hydroxide solution.
-
Isolation: Collect the precipitate by filtration and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Technical Support Center: Purification of Crude 2-Amino-6-hydroxybenzothiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude 2-Amino-6-hydroxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as p-aminophenol and thiourea, over-thiocyanated byproducts, and oxidation products. The nature of impurities is highly dependent on the synthetic route employed.
Q2: What is the recommended first step for purifying crude this compound?
A2: Recrystallization is often the most effective and straightforward initial purification technique for removing the majority of impurities from the crude solid.
Q3: When is column chromatography necessary for purification?
A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when a very high degree of purity (>99%) is required, for instance, in pharmaceutical applications.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring its melting point. The reported melting point is in the range of 243-250 °C[1].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Use a co-solvent system (e.g., ethanol/water) to decrease solubility at lower temperatures. |
| The product is precipitating out too quickly, trapping impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. | |
| Oily Product Obtained After Recrystallization | The compound's melting point is lower than the boiling point of the solvent. | - Choose a lower-boiling point solvent for recrystallization. |
| Presence of impurities that are depressing the melting point. | - Perform a preliminary purification step, such as a wash with a non-polar solvent, to remove some impurities before recrystallization. | |
| Streaking or Tailing on TLC Plate During Column Chromatography | The compound is too polar and is interacting strongly with the silica gel. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce interactions with the acidic silica gel. |
| The sample is overloaded on the column. | - Use a smaller amount of the crude product relative to the amount of stationary phase. | |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent is too high, causing impurities to travel with the product. | - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to achieve better separation. |
| Product is Colored (Yellow/Brown) | Presence of colored impurities or oxidation products. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization to adsorb colored impurities. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The compound is soluble in organic solvents like ethanol[1].
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
This method is suitable for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica gel to pack evenly.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). For aromatic amines, a gradient of hexane and ethyl acetate is often effective[2].
-
If streaking is observed on TLC, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂OS | |
| Molecular Weight | 166.20 g/mol | |
| Melting Point | 243-250 °C | [1] |
| Appearance | Solid | |
| Solubility | Sparingly soluble in water, soluble in ethanol and ether. | [1] |
Table 2: Suggested Solvent Systems for Purification
| Purification Technique | Solvent System | Notes |
| Recrystallization | Ethanol/Water | Good for removing non-polar and highly polar impurities. |
| Methanol | Mentioned for recrystallization of similar benzothiazole derivatives. | |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | A common system for separating compounds of intermediate polarity. |
| Dichloromethane/Methanol (Gradient) | An alternative for more polar compounds. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification process.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-hydroxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Amino-6-hydroxybenzothiazole in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is an organic compound that is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and ether.[1] Its benzothiazole core contributes to its low aqueous solubility.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?
This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. To mitigate this, consider the following strategies:
-
Optimize DMSO Concentration: While DMSO is an excellent solvent for initial stock preparation, high final concentrations can be toxic to cells. Aim for a final DMSO concentration below 0.5% in your assay. You may need to test a range of concentrations to find the optimal balance between solubility and cell viability.
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent in your final assay buffer can help maintain the solubility of the compound.
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pH Adjustment: The solubility of 2-aminobenzothiazole derivatives can be pH-dependent.[2] Experimenting with buffers at different pH values may improve solubility.
-
Employ Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the assay buffer to help solubilize hydrophobic compounds.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be attempted to aid dissolution in the initial stock preparation. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always ensure the solution has cooled to the appropriate temperature before adding it to cells or proteins in an assay.
Q4: Are there any alternative solvents to DMSO for preparing stock solutions?
Ethanol and methanol can also be used as solvents for this compound. However, their compatibility with your specific assay and their potential effects on cells should be carefully evaluated. The final concentration of these solvents in the assay should also be kept to a minimum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Actions |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, while remaining within the tolerated limit for your assay. - Prepare the final dilution in a pre-warmed buffer. |
| The solution becomes cloudy or forms a fine precipitate over time. | The compound is slowly coming out of solution. | - Consider using a solubility-enhancing excipient like cyclodextrin. - If possible for your assay, a slight adjustment of the buffer's pH might increase long-term stability. |
| Inconsistent or non-reproducible assay results. | Variable amounts of the compound are in solution in different wells or experiments. | - Ensure the stock solution is fully dissolved and homogenous before each use by vortexing. - Prepare fresh dilutions for each experiment. - Perform a solubility test in your specific assay buffer to determine the maximum soluble concentration. |
| Vehicle control (DMSO alone) shows toxicity. | The final concentration of DMSO is too high for the cells. | - Reduce the final DMSO concentration in the assay to a non-toxic level, typically below 0.5%. - Perform a dose-response experiment with the vehicle alone to determine the toxicity threshold for your specific cell line. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | [1] |
| Molar Mass | 166.2 g/mol | [1] |
| Melting Point | 243-250 °C | [1] |
| pKa (Predicted) | 8.69 ± 0.40 | [1] |
Table 2: Predicted Solubility of 2-Aminobenzothiazole Derivatives in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic benzothiazole ring system limits aqueous solubility. |
| PBS (pH 7.4) | Low | Limited solubility in physiological buffers. |
| Ethanol | Soluble | The organic nature of ethanol allows for better dissolution. |
| Methanol | Soluble | Similar to ethanol, it is a suitable organic solvent. |
| DMSO | Freely Soluble | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution for use in in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1.662 mg of this compound on an analytical balance and transfer it to a sterile, amber glass vial.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. Ensure the solution is clear before use.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Cell Viability (MTT) Assay with a Poorly Soluble Compound
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
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Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
Many 2-aminobenzothiazole derivatives have been investigated as inhibitors of protein kinases, particularly those involved in cancer progression such as the Epidermal Growth Factor Receptor (EGFR).[3]
Hypothetical Inhibition of the EGFR Signaling Pathway by a 2-Aminobenzothiazole Derivative
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow: Assessing Kinase Inhibition
Caption: Workflow for Western Blot analysis of kinase inhibition.
References
Technical Support Center: Optimizing Derivatization of 2-Amino-6-hydroxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the derivatization of 2-Amino-6-hydroxybenzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the derivatization of this compound can stem from several factors, including incomplete reactions, degradation of starting materials, or suboptimal reaction conditions.[1][2]
-
Potential Cause: Incomplete Reaction
-
Potential Cause: Starting Material Degradation
-
Solution: 2-aminobenzothiazole derivatives can be susceptible to oxidation and hydrolysis.[4] Ensure the purity of your this compound starting material using techniques like HPLC.[4] Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4] A noticeable color change in the starting material may indicate degradation.[4]
-
-
Potential Cause: Suboptimal Temperature
-
Solution: Temperature control is critical. Excessively high temperatures can lead to side reactions and decomposition, while low temperatures may result in an incomplete reaction.[1] The optimal temperature will depend on the specific derivatization reaction. For cyclization reactions leading to benzothiazoles, temperatures can range from 10°C to 100°C.[3][5]
-
-
Potential Cause: Incorrect Reagent Stoichiometry
-
Solution: Carefully check the molar ratios of your reactants. For instance, in cyclization reactions to form the benzothiazole ring, an excess of reagents like potassium thiocyanate (e.g., 4 equivalents) may be necessary.[3]
-
Q2: I'm observing significant byproduct formation. How can I minimize this?
The formation of byproducts is a common issue and is often related to reaction conditions and the purity of the starting materials.
-
Potential Cause: Side Reactions
-
Potential Cause: Impure Starting Materials
-
Solution: Impurities in the this compound or other reagents can lead to the formation of byproducts. Ensure the purity of all starting materials before beginning the reaction.[2]
-
-
Potential Cause: Over-oxidation
-
Solution: In reactions involving oxidizing agents, carefully control the amount of the oxidizing agent used to prevent over-oxidation of the desired product.[2]
-
Q3: The final product is difficult to purify. What can I do?
Purification challenges can arise from the physical properties of the product or the presence of persistent impurities.
-
Potential Cause: Product is Soluble in the Reaction Solvent
-
Solution: If the product is soluble in the reaction solvent, consider precipitating it by adding a non-solvent or by concentrating the reaction mixture.[2]
-
-
Potential Cause: Off-white or Yellowish Product Color
-
Solution: A discolored product suggests the presence of impurities, which can sometimes be colored oxidation products like 2-azobenzothiazoles or polymeric byproducts.[4] Recrystallization from a suitable solvent, such as ethanol, can often remove these impurities.[6] The use of activated carbon (Norit) during recrystallization can also help to decolorize the product.[1]
-
-
Potential Cause: Emulsion Formation During Workup
-
Solution: If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break the emulsion and improve phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for the derivatization of the amino group on this compound?
The amino group at the 2-position is highly reactive and can undergo various derivatization reactions such as acylation, alkylation, and formation of Schiff bases.[7][8] For example, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.[7]
Q2: How can I selectively derivatize the hydroxyl group at the 6-position?
Selective derivatization of the hydroxyl group in the presence of the amino group can be challenging. One common strategy is to first protect the more nucleophilic amino group. After derivatization of the hydroxyl group, the protecting group on the amino group can be removed.[3]
Q3: What are some common catalysts used in benzothiazole synthesis and derivatization?
A variety of catalysts can be employed depending on the specific reaction. These include:
-
Transition metals such as palladium and copper catalysts for cross-coupling reactions.[9][10]
-
Lewis acids like samarium triflate.[9]
Q4: Are there any specific safety precautions I should take when working with benzothiazole synthesis?
Yes, the synthesis of benzothiazole derivatives can involve hazardous materials.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent used in the reaction.
Quantitative Data Summary
Table 1: Example Reaction Conditions for Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-aminobenzoate | KSCN, Br₂ | - | Acetic Acid | 10 then rt | 15 | 55 | [3] |
| p-chlorophenylthiourea | - | Bromine, HBr | - | 45-50 then 65-70 | 1.5 then 6 | - | [1] |
| 2-amino-5-methylthiophenol | Benzaldehyde | H₂O₂, HCl | Ethanol | rt | 1 | - | [2] |
Note: "rt" denotes room temperature. Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminobenzothiazoles from Arylthioureas [1]
-
Prepare a substituted phenylthiourea.
-
Cyclize the phenylthiourea using a suitable catalyst and solvent system. For example, using bromine in an appropriate solvent.
-
Control the reaction temperature carefully. An initial phase at a lower temperature (e.g., 45-50°C) followed by a period at a higher temperature (e.g., 65-70°C) may be required.[1]
-
Monitor the reaction to completion using TLC.
-
Upon completion, cool the reaction mixture and precipitate the product, for example, by adding methanol.[1]
-
Filter the precipitated product and wash with a suitable solvent like acetone.
-
Purify the crude product by recrystallization from a solvent such as ethanol.[6]
Protocol 2: General Procedure for Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole [11]
-
To a reaction vessel containing 2-amino-6-bromobenzothiazole, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere (e.g., nitrogen).
-
Add the appropriate solvent (e.g., toluene) and stir for approximately 30 minutes.
-
Add the aryl boronic acid (or ester), a base (e.g., K₃PO₄), and water.
-
Heat the reaction mixture (e.g., to 95°C) and stir for an extended period (e.g., 31 hours).
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low yield or impure product in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]
- 11. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-6-hydroxybenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Amino-6-hydroxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, intermediates, or byproducts of side reactions. These may include:
-
Unreacted p-aminophenol: The starting material for the synthesis.
-
p-hydroxyphenylthiourea: An intermediate formed during the reaction.
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Oxidation/Degradation Products: Benzothiazole derivatives can be susceptible to oxidation, leading to colored impurities.[1]
-
2-Mercapto-6-hydroxybenzothiazole: A potential byproduct that can form under certain reaction conditions.[1]
Q2: My final product has a brownish color instead of the expected off-white or pale yellow. What could be the cause?
A2: A brownish color often indicates the presence of oxidized impurities.[1] This can happen if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures. Inadequate purification can also lead to the carryover of colored byproducts.
Q3: I am seeing unexpected peaks in the 1H NMR spectrum of my final product. How can I identify them?
A3: Unexpected peaks in the NMR spectrum often correspond to common impurities. A broad singlet that exchanges with D₂O is characteristic of the amino (-NH₂) protons of 2-aminobenzothiazole.[1] Signals corresponding to unreacted p-aminophenol or the intermediate p-hydroxyphenylthiourea may also be present. Comparing your spectrum with reference spectra of the starting material and expected impurities can aid in identification.
Q4: How can I effectively purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound.[1] Suitable solvents include ethanol, methanol, or mixtures of acetone and water.[1] If colored impurities are present, treating the hot solution with activated charcoal before filtration can be beneficial.[1] For more persistent impurities, column chromatography may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature. |
| Loss of product during workup or purification. | Carefully optimize the workup procedure to minimize product loss. Use appropriate recrystallization solvents to maximize recovery. | |
| Colored Impurities | Oxidation of the product or intermediates. | Minimize exposure of the reaction mixture and product to air and light.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of residual starting materials or byproducts. | Purify the crude product by recrystallization, potentially with activated charcoal treatment, or by column chromatography.[1] | |
| Presence of Unreacted Starting Material (p-aminophenol) | Insufficient amount of reagents (thiocyanate or bromine). | Ensure the correct stoichiometry of reagents is used. |
| Reaction time is too short. | Increase the reaction time and monitor for the disappearance of the starting material by TLC. | |
| Presence of Intermediate (p-hydroxyphenylthiourea) | Incomplete cyclization. | Ensure sufficient bromine is added for the oxidative cyclization. The reaction temperature might need to be optimized. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Hugerschoff reaction, which involves the reaction of p-aminophenol with a thiocyanate salt in the presence of bromine.
Materials:
-
p-aminophenol
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine
-
Glacial acetic acid
-
Ethanol or Methanol for recrystallization
-
Activated charcoal (optional)
Procedure:
-
Dissolve p-aminophenol and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
For purification, recrystallize the crude product from a suitable solvent like ethanol or methanol. If the product is colored, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter hot to remove the charcoal. Allow the filtrate to cool to obtain the purified crystals.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
HPLC Conditions:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Detection | UV at an appropriate wavelength |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation during synthesis.
References
Stability studies of 2-Amino-6-hydroxybenzothiazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-6-hydroxybenzothiazole. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] It should be protected from light and kept away from strong oxidizing agents.[3]
Q2: How stable is this compound at different pH values?
Q3: What is the thermal stability of this compound?
A3: this compound is a solid with a melting point ranging from 243-250°C. While it is used in the formulation of specialty polymers to improve their thermal stability[2], it may degrade at elevated temperatures.[4] Thermal stress testing as part of a forced degradation study is recommended to understand its behavior at high temperatures.
Q4: Is this compound sensitive to light?
A4: Yes, similar benzothiazole compounds can be sensitive to light.[3] Photostability studies are crucial to determine the extent of degradation upon exposure to UV and visible light.[5] It is advisable to handle the compound in a light-protected environment.
Q5: How does this compound behave in the presence of oxidizing agents?
A5: The compound should be kept away from oxidizing materials.[3] Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to understand its oxidative stability and potential degradation pathways.[4]
Q6: What are the likely degradation products of this compound?
A6: Based on studies of similar benzothiazoles, degradation can lead to hydroxylation at different positions on the aromatic ring.[5][6] For instance, the transformation of 2-aminobenzothiazole can result in hydroxylated derivatives.[5][6] The exact nature of the degradants for this compound would need to be confirmed through forced degradation studies and subsequent analytical characterization.
Q7: What analytical methods are suitable for stability studies of this compound?
A7: High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the separation, identification, and quantification of this compound and its degradation products due to its high sensitivity and accuracy.[7] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradants and UV-Vis Spectrophotometry for basic quantification.[8]
Data Summary
Table 1: General Properties and Storage of this compound
| Property | Value | Source |
| CAS Number | 26278-79-5 | [2] |
| Molecular Formula | C₇H₆N₂OS | [2] |
| Molecular Weight | 166.2 g/mol | [2] |
| Appearance | Grey solid | [2] |
| Melting Point | 243-250 °C | |
| Storage Temperature | 2-8°C | [2] |
Table 2: Summary of Stability of this compound under Different Conditions
| Condition | Stability Profile | Recommendations |
| Hydrolytic (Acidic/Basic) | Potentially susceptible to degradation. | Conduct studies in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. |
| Oxidative | Likely to degrade in the presence of oxidizing agents. | Perform studies with hydrogen peroxide (e.g., 3-30%).[4] |
| Photolytic | Potentially sensitive to UV and visible light. | Expose the compound to controlled light sources (e.g., ICH option 2). |
| Thermal | Stable at recommended storage temperatures but may degrade at higher temperatures. | Conduct studies at elevated temperatures (e.g., 60°C, 80°C). |
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Sample
-
Question: My sample of this compound shows degradation even under recommended storage conditions. What could be the cause?
-
Answer:
-
Check for Light Exposure: Ensure the compound is stored in an amber vial or a container that protects it from light.
-
Verify Storage Temperature: Confirm that the storage temperature has remained consistently between 2-8°C.
-
Assess Container Compatibility: Ensure the storage container is inert and does not react with the compound.
-
Consider Contamination: The presence of impurities, especially oxidizing agents, could be catalyzing degradation. Consider re-purifying the compound if necessary.
-
Issue 2: Difficulty in Dissolving this compound for Studies
-
Question: I am having trouble dissolving this compound for my experiments. What solvents can I use?
-
Answer: this compound is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1] For aqueous solutions, consider using a co-solvent system or adjusting the pH. Gentle heating and sonication may also aid in dissolution, but be mindful of potential thermal degradation.
Issue 3: Inconsistent Results in Stability Assays
-
Question: My stability assay results for this compound are not reproducible. What should I check?
-
Answer:
-
Standardize Sample Preparation: Ensure that the sample preparation method is consistent across all experiments. This includes solvent, concentration, and dissolution time.
-
Calibrate Instruments: Regularly calibrate your analytical instruments, such as the HPLC and pH meter.
-
Control Environmental Conditions: Ensure that the temperature, humidity, and light exposure are consistent during the experiment.
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Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each experiment to avoid variability due to reagent degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours in a calibrated oven.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
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Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm and 280 nm |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathway.
Caption: Troubleshooting unexpected degradation.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for 2-Amino-6-hydroxybenzothiazole based assays
Welcome to the technical support center for assays involving 2-Amino-6-hydroxybenzothiazole and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or no signal in my assay?
There are several potential reasons for low or absent signals in your assay. These can be broadly categorized into issues with reagents, the protocol itself, or the instrumentation.[1]
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Reagent-related issues:
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Improper Storage: Reagents may have degraded due to incorrect storage temperatures. Always check the datasheet for proper storage conditions.[1]
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Component Degradation: The kit or its components may have expired. Check the shelf life of all reagents.[1]
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Low Enzyme Activity: The assay buffer might be too cold, leading to reduced enzyme activity. Ensure all reagents are equilibrated to the specified assay temperature.[1]
-
-
Protocol-related issues:
-
Instrumentation-related issues:
Q2: My sample is showing peculiar or unexpected signals. What could be the cause?
Anomalous signals can often be traced back to the sample itself or interactions with the assay components.
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Sample Incompatibility: The sample type may not be compatible with the assay. It's recommended to run a preliminary serial dilution of your sample to determine the optimal concentration and to check for interference.[1]
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Precipitation: Check the wells for any precipitates or turbidity, which can interfere with readings.[1]
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Compound Interference: 2-Aminobenzothiazole derivatives can themselves interfere with certain assay technologies. For instance, they have been noted as potential inhibitors of firefly luciferase (FLuc).[2] If using a luciferase-based reporter assay, consider running a counter-screen with purified luciferase to rule out off-target effects.
Q3: How can I troubleshoot variability between replicate wells?
High variability between replicates can compromise the reliability of your results.
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Inconsistent Pipetting: As mentioned, this is a primary cause of variability. Ensure careful and consistent pipetting for all wells.[1]
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Incomplete Mixing: Ensure thorough mixing of reagents within the wells by gently tapping the plate.[1]
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Air Bubbles: Bubbles can interfere with optical readings. Be careful to avoid introducing bubbles during pipetting.[1]
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Edge Effects: In microplates, the outer wells can be prone to evaporation, leading to changes in concentration. Consider avoiding the use of the outermost wells for critical samples or ensure proper humidification during incubation.
Troubleshooting Experimental Workflows
Below are diagrams illustrating common experimental workflows and troubleshooting logic for assays involving this compound.
Experimental Protocols
Here are detailed methodologies for key experiments frequently performed with this compound derivatives.
Kinase Inhibition Assay
This protocol outlines a generic method to determine the inhibitory activity of this compound derivatives against a specific kinase.
-
Reagents and Materials:
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Kinase of interest
-
Fluorescently labeled peptide substrate
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ATP
-
Assay buffer
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This compound compound (dissolved in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to achieve the desired final concentrations.
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In a 96-well plate, add the assay buffer, the kinase, and the compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
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Initiate the kinase reaction by adding ATP and the fluorescent peptide substrate.
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Incubate the plate at 30°C for 1 hour.
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Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
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Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound derivatives on the viability of cancer cell lines.
-
Reagents and Materials:
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Cancer cell line of interest
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Cell culture medium
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This compound compound (dissolved in DMSO)
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MTT solution (5 mg/mL in PBS)
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DMSO
-
96-well clear microplate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various 2-aminobenzothiazole derivatives against different targets, providing a reference for expected potency.
| Compound Class | Target | IC50 (µM) | Reference |
| 2-aminobenzothiazole derivatives | DNA gyrase (E. coli) | 0.0008 | [3] |
| 2-aminobenzothiazole derivatives | Topo IV (E. coli) | 0.352 | [3] |
| 2-aminobenzothiazole derivatives | CSF1R kinase | 0.0014 | [4] |
| 2-aminobenzothiazole derivatives | VEGFR-2 | 0.6 | [4] |
| 2-aminobenzothiazole derivative (BMS-350751) | p56(lck) | Data not specified | [5] |
| 2-aminobenzothiazole derivative (BMS-358233) | p56(lck) | Data not specified | [5] |
| Aminobenzothiazole derivatives (15g, 15k) | Aurora B kinase | Data not specified | [6] |
| 2-aminobenzothiazole derivatives | Mycobacterium tuberculosis | <10 | [7] |
Note: The specific activity of this compound will depend on the specific assay and target.
Potential Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of similar compounds. This can serve as a basis for designing mechanism-of-action studies.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-6-hydroxybenzothiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-6-hydroxybenzothiazole. The resources are tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the electrophilic cyclization of p-aminophenol. This reaction typically involves treating p-aminophenol with a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent, most commonly bromine, in a solvent like glacial acetic acid.[1][2][3][4] This process is a variation of the Hugershoff benzothiazole synthesis.
Q2: What is the role of each reactant in the synthesis?
A2:
-
p-Aminophenol: Serves as the aromatic backbone, providing the benzene ring and the nitrogen atom for the final benzothiazole structure.
-
Potassium Thiocyanate (KSCN): Acts as the source for the sulfur atom and the carbon atom of the thiazole ring.
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Bromine (Br₂): Functions as an oxidizing agent to facilitate the intramolecular cyclization of the intermediate N-(4-hydroxyphenyl)thiourea to form the benzothiazole ring.[5]
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Glacial Acetic Acid: Typically used as the solvent and provides an acidic medium to catalyze the reaction.
Q3: Why is my reaction yield consistently low?
A3: Low yields are a common issue and can be attributed to several factors, including the formation of side products, incomplete reaction, or product degradation. The most frequent causes are the formation of polymeric tar due to oxidation and improper temperature control. A detailed troubleshooting guide is provided below to address specific causes of low yield.
Q4: My final product is highly colored (dark brown or black). How can I purify it?
A4: Dark coloration is usually due to polymeric oxidation byproducts. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water. The use of activated carbon (e.g., Norit) during the recrystallization process is highly effective for removing colored impurities.[6] The crude product is dissolved in hot ethanol, treated with activated carbon, filtered while hot, and then water is added to the filtrate to induce crystallization of the purified product.[6]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark black or tar-like immediately upon bromine addition. | 1. Reaction temperature is too high. 2. Rate of bromine addition is too fast. 3. Oxidation of p-aminophenol. | 1. Maintain the reaction temperature below 10°C during bromine addition using an ice bath.[2] 2. Add the bromine solution dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring.[4]3. Ensure the p-aminophenol is fully dissolved and the initial thiocyanation step has proceeded before adding bromine. |
| Low yield of desired product with a significant amount of insoluble material. | 1. Polymerization. 2. Excessive oxidation. | 1. Follow the temperature and addition rate recommendations above.2. Use the correct stoichiometry of bromine. An excess can lead to oxidation and side reactions. Consider using slightly less than the stoichiometric amount and monitor the reaction by TLC. |
| Final product contains multiple impurities identified by LC-MS or NMR. | 1. Over-bromination. 2. Formation of isomers or di-substituted products. 3. Incomplete cyclization. | 1. Avoid excess bromine. Ring bromination can occur, leading to bromo-substituted benzothiazoles.2. Ensure the purity of the starting p-aminophenol. 3. Increase the reaction time after bromine addition (e.g., stir overnight at room temperature) to ensure the N-(4-hydroxyphenyl)thiourea intermediate fully cyclizes.[1] |
| The isolated product is difficult to crystallize. | 1. Presence of oily impurities. 2. High concentration of various side products. | 1. Attempt to purify the crude product using column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) before crystallization.2. Wash the crude precipitate thoroughly with water to remove inorganic salts and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities. |
| Unexpected peak corresponding to a 2-hydroxybenzothiazole derivative. | Hydrolysis of the 2-amino group. | This can occur during a harsh basic work-up. Neutralize the reaction mixture carefully, avoiding strongly basic conditions for prolonged periods. A patent describes the conversion of 2-amino to 2-hydroxy benzothiazoles using strong alkali hydroxides.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[1][2]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-aminophenol (1 equiv.) and potassium thiocyanate (KSCN, 4 equiv.).
-
Dissolution: Add glacial acetic acid to the flask (approx. 10-15 mL per gram of p-aminophenol) and stir the mixture at room temperature for 30-45 minutes until most solids have dissolved.
-
Cooling: Cool the reaction mixture to between 0°C and 10°C using an ice-water bath.
-
Bromination: Prepare a solution of bromine (2 equiv.) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Ensure the internal temperature does not exceed 10°C. The mixture will typically turn into a yellow or orange suspension.
-
Reaction: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Work-up: Carefully pour the reaction mixture into a large beaker of ice water. Neutralize the mixture to a pH of approximately 7-8 by the slow addition of a concentrated aqueous ammonia solution.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with copious amounts of cold water to remove inorganic salts.
-
Drying: Dry the crude solid in a vacuum oven at 50-60°C.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization: Add a small amount of activated carbon (approx. 5-10% by weight of the crude product) to the hot solution. Swirl the flask gently and keep it hot for 5-10 minutes.
-
Filtration: Perform a hot filtration using fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol-water solution, and dry under vacuum.
Visualizations and Diagrams
Reaction Pathway and Side Reactions
Caption: Synthetic pathway for this compound and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Impact of Reaction Parameters
Caption: Relationship between key reaction parameters and experimental outcomes.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Biological Activity of 2-Amino-6-hydroxybenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 2-Amino-6-hydroxybenzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound and its related derivatives.
Q1: My starting 2-aminobenzothiazole material has a dark color. Can I still use it for my reaction? A1: A dark coloration in your starting material may indicate the presence of impurities due to oxidation, potentially leading to the formation of byproducts like 2-azobenzothiazoles.[1] It is highly recommended to assess the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before proceeding.[1] For reliable and reproducible results, using a fresh, pure sample is the best practice.[1]
Q2: I'm observing low to no product yield in my synthesis. What are the common causes and solutions? A2: Low or no yield can stem from several factors. Key areas to investigate include:
-
Inactive Catalyst or Reagents: Ensure you are using fresh, high-purity starting materials and reagents.[2]
-
Incorrect Reaction Temperature: Reaction temperature is critical. Optimize the temperature as some methods require heating while others proceed at room temperature.[2]
-
Insufficient Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal duration.[2]
-
Impure Starting Materials: The purity of your starting materials is crucial. Ensure they are pure and dry before use.[2]
Q3: I am struggling with the poor solubility of my 2-aminobenzothiazole derivative in aqueous buffers for biological assays. How can I address this? A3: This is a frequent issue as benzothiazole derivatives are often hydrophobic.[3] When diluting a stock solution (typically in DMSO) into an aqueous buffer, the compound can precipitate.[3] Here is a systematic approach to improve solubility:
-
Optimize Co-solvent Concentration: Determine the maximum concentration of a co-solvent (like DMSO or ethanol) that your biological assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). This is often between 0.1% and 1%.[3]
-
Adjust Stock Solution: Prepare a more dilute stock solution of your compound in 100% DMSO. This ensures that when you add it to the assay buffer, the final co-solvent concentration remains within the tolerable limit.[3]
Q4: My reaction is producing significant side products. How can I minimize their formation? A4: The formation of side products can often be attributed to over-oxidation, incomplete cyclization, or polymerization of starting materials.[2] To mitigate this:
-
Carefully control the amount of oxidizing agent used.[2]
-
Ensure the chosen catalyst is appropriate for promoting the cyclization step.[2]
-
Optimize the reaction concentration to minimize the chances of polymerization.[2]
Q5: What are the key structural features of benzothiazole derivatives that influence their biological activity? A5: Structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for a variety of biological activities.[4] The 2-amino group is highly reactive and allows for easy functionalization, making it a key site for introducing different moieties to modulate activity.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on 2-aminobenzothiazole derivatives.
Table 1: Antitubercular Activity and ADME Properties of Selected Benzothiazole Derivatives [6]
| Compound | MIC vs. M. tuberculosis (μM) | HepG2 Cytotoxicity IC₅₀ (μM) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Human Microsomal Half-life (min) |
| 1 | 120 | >100 | 25.1 | 8 |
| 14 | 34 | >100 | - | - |
| 15 | 170 | 75 | - | - |
| 18 | 44 | 61 | - | - |
| 26 | - | - | 19.8 | 26 |
Data suggests the key liability for this series is metabolic stability.[6]
Table 2: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives [5]
| Compound | Target Cell Line | IC₅₀ (μM) | PI3Kγ Inhibition (%) at 100 μM |
| OMS5 | A549 (Lung) | 61.03 | - |
| OMS14 | A549 (Lung) | 22.13 | Low |
| OMS14 | MCF-7 (Breast) | 35.48 | Low |
| OMS1 | - | - | 47 |
| OMS2 | - | - | 48 |
The anticancer effects of OMS5 and OMS14 do not appear to be primarily mediated by PI3Kγ enzyme suppression, suggesting other mechanisms of action.[5]
Table 3: MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones [7]
| Compound | Target | IC₅₀ | Selectivity Index (SI) | Inhibition Type |
| 6 | MAO-A | 0.42 ± 0.003 μM | - | Competitive, Reversible |
| 31 | MAO-B | 1.8 ± 0.3 nM | 766.67 | Competitive, Reversible |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of Methyl 2-Aminobenzo[d]thiazole-6-carboxylate Derivatives [8]
-
Dissolution: Dissolve 1 equivalent of the appropriate methyl p-aminobenzoate and 4 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid.
-
Stirring: Stir the mixture for 45 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 10 °C.
-
Bromination: Dissolve 2 equivalents of bromine in a small amount of glacial acetic acid and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Basification: Pour the reaction mixture over ice and basify to a pH of 8 using a 25% aqueous ammonia (NH₃) solution.
-
Isolation: Isolate the resulting product by filtration.
Protocol 2: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide (OMS5) [5]
-
Starting Material: Begin with compound P1, (1-chloroacetyl)-2-aminobenzothiazole.
-
Reaction Setup: Combine compound P1 and 4-nitroaniline in a 1:1 equivalent ratio in N,N-dimethylformamide (DMF). Add triethylamine (TEA) as a catalyst in a 1:1 ratio.
-
Stirring: Stir the reaction mixture for 10 minutes at ambient temperature.
-
Reflux: Reflux the mixture at 200 °C for 4 hours.
-
Precipitation: After completion, allow the mixture to cool to ambient temperature and then pour it into a mixture of 75 mL of water and ice.
-
Isolation: Separate the resulting precipitate via suction filtration.
-
Drying: Dry the product under vacuum at 40 °C overnight. The final product is a yellow powder.[5]
Protocol 3: General Procedure for HPLC Analysis of 2-Aminobenzothiazole Derivatives [1]
-
Objective: To determine the purity and concentration of 2-aminobenzothiazole derivatives.[1]
-
Instrumentation: Use an HPLC system equipped with a UV detector and data acquisition software.[1]
-
Standard Preparation: Prepare a stock solution of the derivative standard in a suitable solvent. Create a series of dilutions to generate a calibration curve.[1]
-
Sample Preparation: Dissolve the experimental sample in the same solvent to a known concentration.[1]
-
HPLC Conditions:
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detector: Set the UV detector to an appropriate wavelength based on the analyte's absorbance maximum.
-
Gradient Elution (Example):
-
0-5 min: 95% Solvent A, 5% Solvent B
-
5-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-25 min: Return to initial conditions (95% A, 5% B)
-
-
Visualizations
Diagrams of key workflows and pathways are provided to clarify experimental processes and biological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-Amino-6-hydroxybenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-6-hydroxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing 2-aminobenzothiazole derivatives involve the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine. This is a variation of the Hugerschoff reaction. Another common approach is the condensation of 2-aminothiophenols with various electrophiles. For this compound, the starting material would typically be p-aminophenol or a protected derivative.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: The use of bromine requires significant caution as it is a hazardous and corrosive substance. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The addition of bromine should be done slowly and at a controlled temperature to avoid runaway reactions.[1][2] The reaction can also produce toxic byproducts, so proper handling and disposal procedures are essential.
Q3: How can I improve the yield of my reaction?
A3: Optimizing reaction conditions is key to improving yield. This includes controlling the temperature during bromination and cyclization, adjusting the stoichiometry of the reactants (aniline, thiocyanate, and bromine), and selecting an appropriate solvent.[1] Purification methods, such as recrystallization, are also crucial for isolating the pure product and thus improving the final isolated yield.
Q4: What are the expected impurities, and how can they be removed?
A4: Common impurities can include unreacted starting materials, over-brominated species, and isomeric byproducts. The position of the hydroxyl and amino groups can lead to the formation of other isomers. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3] Column chromatography can also be employed for higher purity, although this may be less practical on an industrial scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Inactive or impure reagents. 3. Incorrect stoichiometry. | 1. Carefully monitor and control the temperature, especially during bromine addition (typically below 10°C).[2] 2. Ensure the purity of starting materials (p-aminophenol, potassium thiocyanate, bromine). 3. Optimize the molar ratios of the reactants. An excess of thiocyanate is often used.[1] |
| Product is a Dark, Tarry Substance | 1. Overheating during the reaction. 2. Presence of impurities that promote polymerization. 3. Oxidation of the phenol group. | 1. Maintain a low temperature throughout the addition of bromine and allow the reaction to proceed at the recommended temperature. 2. Purify starting materials. 3. Consider using a protecting group for the hydroxyl function if oxidation is a significant issue. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction mixture or washing solvents. 2. Formation of a stable salt. | 1. After neutralization, ensure the pH is optimal for precipitation. Cool the mixture to maximize crystallization. 2. Adjust the pH carefully during workup to ensure the product is in its neutral, less soluble form. |
| Product Purity is Low (Multiple Spots on TLC) | 1. Formation of isomeric byproducts. 2. Incomplete reaction or side reactions. | 1. Optimize the reaction conditions to favor the formation of the desired isomer. 2. Increase the reaction time or adjust the temperature to drive the reaction to completion. 3. Perform multiple recrystallizations or consider chromatography for purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from the synthesis of similar benzothiazole derivatives.[1][2]
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Aqueous ammonia (NH₃) or Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-aminophenol (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.[1]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid via the dropping funnel, ensuring the temperature remains below 10°C.[2]
-
After the addition is complete, continue stirring at room temperature for several hours or overnight.
-
Pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with aqueous ammonia or a solution of sodium hydroxide until the pH is approximately 7-8 to precipitate the product.
-
Filter the crude product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation
Table 1: Illustrative Reaction Parameters for Scaling Up
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| p-Aminophenol (kg) | 0.01 | 1.0 | 100 |
| Potassium Thiocyanate (kg) | 0.036 | 3.6 | 360 |
| Bromine (kg) | 0.029 | 2.9 | 290 |
| Reaction Time (hours) | 12 | 18 | 24 |
| Typical Yield (%) | 65-75 | 60-70 | 55-65 |
| Purity (after recrystallization, %) | >98 | >98 | >97 |
Note: The data in this table is illustrative and may vary depending on the specific process and equipment used.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-6-hydroxybenzothiazole and Its Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a detailed comparative analysis of 2-Amino-6-hydroxybenzothiazole and its analogs, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data.
Synthetic Approaches
The synthesis of 2-aminobenzothiazole derivatives typically involves the cyclization of an arylthiourea in the presence of an oxidizing agent, such as bromine in acetic acid. A common and efficient method for preparing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives involves the reaction of methyl p-aminobenzoates with potassium thiocyanate and bromine.[1] This approach allows for the generation of a variety of derivatives for further biological screening.[1] Another established method is the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine.
Comparative Biological Activities
Derivatives of 2-aminobenzothiazole have shown significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4] The nature and position of substituents on the benzothiazole ring play a crucial role in determining the specific biological effects.
Anticancer Activity
Numerous 2-aminobenzothiazole analogs have been investigated for their anticancer properties, demonstrating activity against a range of cancer cell lines.[3] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[5]
For instance, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.[5] Some of these compounds exhibited potent inhibitory activity against specific kinases involved in tumor growth.[3]
Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzothiazole Analogs
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| OMS5 | 4-Nitroaniline substitution | A549 (Lung Cancer) | 22.13 | [5] |
| MCF-7 (Breast Cancer) | 35.48 | [5] | ||
| OMS14 | Piperazine-4-nitroaniline substitution | A549 (Lung Cancer) | 41.68 | [5] |
| MCF-7 (Breast Cancer) | 61.03 | [5] | ||
| Compound 24 | 1,3,4-oxadiazole moiety | C6 (Rat Glioma) | 4.63 | [3] |
| A549 (Human Lung Adenocarcinoma) | 39.33 | [3] | ||
| Compound 45 | Chromone moiety | HL-60 (Leukemia) | 0.25 | [3] |
Antimicrobial Activity
The 2-aminobenzothiazole scaffold has also been a source of promising antimicrobial agents. Derivatives have been synthesized and tested against a variety of bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of 2-Aminobenzothiazole Analogs
| Compound ID | Substitution Pattern | Target Organism | Activity | Reference |
| OMS1 | Specific amine substitution | Staphylococcus aureus | 22 mm inhibition zone | [5] |
| Compound 7 | Based on clathrodin scaffold | Enterococcus faecalis | Moderate activity | [6] |
Experimental Protocols
General Synthesis of 2-Aminobenzothiazole Derivatives
A general procedure for the synthesis of substituted 2-aminobenzothiazoles involves the following steps:
-
Dissolve the corresponding substituted aniline in a suitable solvent, such as glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir.
-
Cool the mixture and add a solution of bromine in the same solvent dropwise.
-
Allow the reaction to proceed at room temperature.
-
The resulting product is then isolated, purified, and characterized using techniques like NMR and mass spectrometry.[1]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Signaling Pathways
The anticancer activity of many 2-aminobenzothiazole analogs is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently targeted pathway.[5]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.
Experimental Workflow
The process of discovering and evaluating new 2-aminobenzothiazole analogs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the development of novel 2-aminobenzothiazole-based therapeutic agents.
This guide provides a foundational overview for researchers and professionals in drug development. The versatility of the 2-aminobenzothiazole scaffold, coupled with the potential for diverse substitutions, continues to make it a promising area for the discovery of new therapeutic agents.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Guide to the Quantification of 2-Amino-6-hydroxybenzothiazole
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Amino-6-hydroxybenzothiazole, a key intermediate in pharmaceuticals, is crucial.[1] While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of suitable analytical techniques based on methodologies established for closely related benzothiazole derivatives, such as 2-aminobenzothiazole.[2][3] This document outlines potential experimental protocols and performance data to serve as a foundational resource for developing and validating a robust analytical method for this compound.
The primary analytical techniques for the quantification of benzothiazole derivatives are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of validated methods for the analysis of 2-aminobenzothiazole, a structurally similar compound, which can be used as a benchmark for developing a method for this compound.
| Parameter | HPLC-UV[3] | LC-MS/MS[2] |
| Instrumentation | HPLC with UV Detector | LC with Tandem Mass Spectrometer |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole |
| Matrix | Analytical Solutions | Human Urine |
| Sample Preparation | Direct Injection | Enzymatic Deconjugation, Solid-Phase Extraction (SPE) |
| Linearity Range | 0.5 - 1.5 mg/mL (concentrations tested) | Not explicitly stated, but LOD suggests a low ng/mL range |
| Limit of Detection (LOD) | Not Reported | 0.07 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Accuracy (% Recovery) | Typically 95-105% in simple matrices | Apparent recoveries of 22-69% in complex matrices have been reported for a similar compound.[3] |
| Precision (%RSD) | < 5% is generally achievable | < 15% is a common requirement |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are adaptable protocols for HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method (Adapted from 2-Aminobenzothiazole Analysis)[3]
This method is suitable for the routine quantification of this compound in bulk drug or simple formulations.
-
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous formic acid or phosphoric acid (e.g., 0.1% v/v) and acetonitrile. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by acquiring a UV spectrum of this compound (a reported method for a similar compound used 272 nm[4][5]).
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
-
LC-MS/MS Method (Adapted from 2-Aminobenzothiazole Analysis)[2]
This method is ideal for the quantification of this compound in complex biological matrices like plasma or urine, offering high sensitivity and selectivity.
-
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.
-
-
Sample Preparation (for biological matrices):
-
Enzymatic Hydrolysis: For conjugated metabolites, incubate the sample with β-glucuronidase/sulfatase.[6]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to extract and clean up the analyte from the matrix.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Analytical Column: A C18 or similar reverse-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (the protonated or deprotonated molecule) and the most abundant product ions for both this compound and the internal standard by direct infusion into the mass spectrometer.
-
Workflow for Analytical Method Development and Validation
The following diagram illustrates a general workflow for the development and validation of an analytical method for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
A Comparative Guide to the Synthesis of 2-Amino-6-hydroxybenzothiazole: Efficacy and Methodologies
The 2-amino-6-hydroxybenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents, including those with potential applications in oncology and neurodegenerative diseases. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into their respective efficacies, supported by experimental data.
Comparison of Synthetic Routes
The selection of a synthetic pathway to this compound is often a balance between factors such as yield, reaction complexity, and the availability of starting materials. Below is a summary of two distinct approaches, a one-pot synthesis and a multi-step protecting group strategy, both commencing from the readily available precursor, p-aminophenol.
| Synthesis Route | Key Steps | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Route 1: One-Pot Synthesis | Thiocyanation and in-situ cyclization | p-Aminophenol | Potassium thiocyanate, Bromine, Acetic acid | 2-4 hours | Ambient to 50°C | ~55-65% | Procedurally simple, rapid, and cost-effective. | Potential for side reactions and lower purity, requiring more extensive purification. |
| Route 2: Protecting Group Strategy | 1. Protection of hydroxyl group2. Thiocyanation and cyclization3. Deprotection | p-Aminophenol | 1. TBDMSCl, Pyridine2. KSCN, Bromine, Acetic acid3. TBAF or acid | ~24-48 hours | Room Temperature to 50°C | ~60-75% (overall) | Higher purity of the final product, better control over the reaction. | Longer reaction time, additional cost of reagents and solvents for protection/deprotection steps. |
Experimental Protocols
Route 1: One-Pot Synthesis via Direct Thiocyanation and Cyclization
This method represents a straightforward approach to this compound from p-aminophenol.
Experimental Protocol:
A stirred mixture of p-aminophenol (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL) is prepared in a three-necked flask fitted with a dropping funnel and a condenser. The mixture is cooled in an ice bath. A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise to the stirred mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, and then heated to 50°C for 2 hours. The mixture is then poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water and recrystallized from ethanol to yield this compound. A similar synthesis using 2-(p-aminophenyl)propionitrile reported a yield of 56%.[1]
Route 2: Multi-Step Synthesis Using a Hydroxyl Protecting Group
This route involves the protection of the hydroxyl group of p-aminophenol prior to the formation of the benzothiazole ring, followed by deprotection. The use of a tert-butyldimethylsilyl (TBDMS) protecting group is a viable strategy.[2]
Experimental Protocol:
-
Step 1: Protection of p-Aminophenol To a solution of p-aminophenol (0.1 mol) in pyridine (100 mL), tert-butyldimethylsilyl chloride (TBDMSCl, 0.11 mol) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the TBDMS-protected p-aminophenol.
-
Step 2: Thiocyanation and Cyclization The TBDMS-protected p-aminophenol (0.1 mol) and potassium thiocyanate (0.3 mol) are dissolved in glacial acetic acid (200 mL). The mixture is cooled to 0°C, and a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise. The reaction is stirred at room temperature for 2 hours and then heated at 50°C for 2 hours. The mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
Step 3: Deprotection The crude protected this compound is dissolved in tetrahydrofuran (THF, 100 mL), and a solution of tetrabutylammonium fluoride (TBAF, 1.1 M in THF, 0.11 mol) is added. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford this compound.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic routes, the following diagrams illustrate the key transformations.
Caption: One-Pot Synthesis of this compound.
Caption: Multi-Step Synthesis via a Protecting Group Strategy.
References
In-vitro Validation of 2-Amino-6-hydroxybenzothiazole's Antioxidant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antioxidant Activity
While specific IC50 values for 2-Amino-6-hydroxybenzothiazole in DPPH, ABTS, and FRAP assays are not prominently available in published literature, a closely related compound, 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate, has demonstrated high antiradical activity in chemiluminescence studies and significant antioxidant effects in cellular models of peroxidation[1]. Furthermore, studies on other 6-substituted-2-arylbenzothiazole derivatives suggest that the presence of a hydroxyl group can contribute favorably to antioxidant capacity, as evidenced by promising results in DPPH, ABTS, and FRAP assays for analogous compounds.
For a comprehensive evaluation, the performance of this compound should be benchmarked against well-characterized antioxidants. The following tables summarize the reported antioxidant activities of Ascorbic Acid and Trolox in common in-vitro assays.
| Compound | Assay | IC50 / Activity | Reference |
| Ascorbic Acid | DPPH | ~5 µg/mL | [2] |
| ABTS | - | - | |
| FRAP | High Reducing Power | [3] | |
| Trolox | DPPH | ~4 µg/mL | [4] |
| ABTS | ~3 µg/mL | [4] | |
| FRAP | High Reducing Power | [2] |
Note: IC50 values can vary between studies based on specific experimental conditions. The values presented are representative.
Experimental Protocols for In-vitro Antioxidant Assays
To facilitate the validation of this compound's antioxidant properties, detailed methodologies for three standard in-vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is colorless or pale yellow.
Protocol:
-
Prepare a stock solution of this compound and reference antioxidants (Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add varying concentrations of the test compound and reference standards.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of this compound and reference antioxidants.
-
Add varying concentrations of the test compound and reference standards to a 96-well plate or cuvettes.
-
Add the diluted ABTS•+ solution to each well/cuvette and mix.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare stock solutions of this compound and reference antioxidants.
-
Add a small volume of the test compound or reference standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored product (ferrous-tripyridyltriazine complex) at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II)/mg of the sample.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying antioxidant mechanism, the following diagrams are provided.
Caption: Workflow for in-vitro antioxidant activity assessment.
Caption: General mechanism of radical scavenging by an antioxidant.
References
The Multifaceted Therapeutic Potential of 2-Amino-6-hydroxybenzothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-amino-6-hydroxybenzothiazole derivatives across various therapeutic areas. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways to facilitate further research and development in this promising class of compounds.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anticancer, and antimicrobial effects. The introduction of a hydroxyl group at the 6-position can significantly influence the pharmacological properties of these compounds, offering opportunities for the development of novel therapeutics. This guide focuses on elucidating the SAR of these 6-hydroxy analogs.
Neuroprotective Activity: Targeting Monoamine Oxidase B
A significant area of investigation for this compound derivatives is in the realm of neurodegenerative diseases. One key target is Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of conditions like Parkinson's and Alzheimer's disease. Inhibition of MAO-B can prevent the breakdown of neurotransmitters and reduce oxidative stress in the brain.
Recent studies have identified 6-hydroxybenzothiazol-2-carboxamides as potent and selective MAO-B inhibitors. The SAR for this class of compounds indicates that modifications of the amide substituent can lead to highly potent derivatives. For instance, the cyclohexylamide derivative 40 displayed the highest potency towards MAO-B with an IC50 of 11 nM. The phenethylamide derivative 30 also showed significant MAO-B inhibition (IC50 = 41 nM) and additionally demonstrated inhibitory effects on α-synuclein and tau aggregation, highlighting a multi-target neuroprotective potential.
Comparative Analysis of MAO-B Inhibitory Activity
| Compound | Amide Substituent | MAO-B IC50 (nM) | Reference |
| 30 | Phenethyl | 41 | |
| 40 | Cyclohexyl | 11 |
Anticancer Activity: A Multi-pronged Approach
2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of various protein kinases crucial for cancer cell proliferation and survival, such as PI3K, VEGFR-2, and cyclin-dependent kinases (CDKs). While specific data for 6-hydroxy derivatives is emerging, the broader class of 2-aminobenzothiazoles provides valuable SAR insights.
For example, a series of novel 2-aminobenzothiazole derivatives were evaluated for their cytotoxic effects against lung (A549) and breast (MCF-7) cancer cell lines. The compounds OMS5 and OMS14, which incorporate 4-nitroaniline and piperazine-4-nitroaniline moieties, showed the most potent activity with IC50 values ranging from 22.13 to 61.03 μM. Another study highlighted a 2-aminobenzothiazole derivative, compound 13 , which exhibited potent antiproliferative activity against HCT116, A549, and A375 cell lines with IC50 values of 6.43, 9.62, and 8.07 μM, respectively, and also inhibited EGFR kinase with an IC50 of 2.80 μM.
Comparative Analysis of Anticancer Activity
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| OMS5 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | |
| OMS14 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | |
| 13 | HCT116 (Colon) | 6.43 ± 0.72 | |
| 13 | A549 (Lung) | 9.62 ± 1.14 | |
| 13 | A375 (Melanoma) | 8.07 ± 1.36 | |
| 21 | VEGFR-2 Kinase | 0.19 |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-aminobenzothiazole scaffold has also been a source of potent antimicrobial agents. While much of the research has focused on broader 2-aminobenzothiazole derivatives, the principles of their structure-activity relationships can guide the design of novel 6-hydroxy analogs.
One study reported a series of 6-substituted 2-aminobenzothiazole derivatives with significant antifungal activity. In particular, compounds 1n and 1o were identified as the most effective, with MIC values of 4-8 μg/mL against various Candida species. Another study found that aminobenzothiazole Schiff base analogues exhibited antibacterial activity, with compounds 46a and 46b showing an MIC of 15.62 μg/ml against E. coli and P. aeruginosa.
Comparative Analysis of Antimicrobial Activity
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 1n | Candida albicans, C. parapsilosis, C. tropicalis | 4 - 8 | |
| 1o | Candida albicans, C. parapsilosis, C. tropicalis | 4 - 8 | |
| 46a | E. coli, P. aeruginosa | 15.62 | |
| 46b | E. coli, P. aeruginosa | 15.62 |
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. For this compound, the starting material would be 4-aminophenol. The general procedure is as follows:
-
A solution of the appropriately substituted aniline (e.g., 4-aminophenol) and potassium thiocyanate is prepared in glacial acetic acid and cooled.
-
A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature (typically below 10°C).
-
The reaction mixture is stirred for several hours.
-
The product is precipitated, filtered, and purified by recrystallization.
Further modifications, such as the synthesis of carboxamide derivatives, involve subsequent reactions with appropriate reagents.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and signaling pathways.
Caption: Inhibition of key kinase signaling pathways in cancer by 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for the development of neuroprotective this compound derivatives.
Navigating Specificity: A Comparative Guide to Cross-Reactivity of 2-Amino-6-hydroxybenzothiazole in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of 2-Amino-6-hydroxybenzothiazole is crucial for the accurate interpretation of biological assay results. This guide provides a comparative analysis of this compound and its structurally related analogs, offering insights into their potential for cross-reactivity in common biological assays, supported by experimental data from various studies.
The 2-aminobenzothiazole scaffold is a core component of many biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Consequently, when conducting biological assays with this compound, it is imperative to consider the potential for interference from its derivatives and other structurally similar compounds. This guide aims to provide a framework for assessing and understanding this cross-reactivity.
Comparative Analysis of Biological Activity
While direct head-to-head cross-reactivity studies are limited, a comparative analysis of the biological activities of this compound and its derivatives can infer potential for cross-reactivity. The following tables summarize the inhibitory concentrations (IC50) of various 2-aminobenzothiazole derivatives in different biological assays. A lower IC50 value indicates higher potency and a higher likelihood of cross-reactivity in similar assays.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Key Structural Features |
| OMS5 | A549 (Lung Cancer) | 22.13 | 4-nitroaniline substituent[1] |
| OMS14 | MCF-7 (Breast Cancer) | 27.08 | Piperazine-4-nitroaniline moiety[1] |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 | [3] |
| Compound 21 | Various tumor cells | 10.34 - 12.14 | Methyl group on the phenyl ring[3] |
| PB11 | U87 (Glioblastoma) & HeLa (Cervical Cancer) | < 0.05 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide[4][5] |
| L1 | Liver, breast, lung, prostate, kidney, and brain cancer cells | More cytotoxic than cisplatin | Benzothiazole aniline ligand[6] |
| L1Pt | Liver, breast, lung, prostate, kidney, and brain cancer cells | More cytotoxic than cisplatin | Platinum (II) complex of L1[6] |
| 2-amino-6-arylbenzothiazole (3e) | Urease Inhibition | 26.35 µg/mL | 6-phenyl substituent[7] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound | Kinase Target | IC50 | Key Structural Features |
| OMS1 & OMS2 | PI3Kγ | 47% & 48% inhibition at 100 µM | [1] |
| OMS14 | PIK3CD/PIK3R1 | 65% inhibition at 100 µM | [1] |
| Compound 1 (BLZ945) | CSF1R | 1 nM | [8] |
| Compound 3 | CSF1R | 1.4 nM | [8] |
| Compound 10 & 11 | EGFR | 94.7 nM & 54.0 nM | [8] |
| Compound 13 | EGFR | 2.80 µM | [3] |
| Compound 20 & 21 | VEGFR-2 | 0.15 µM & 0.19 µM | [3] |
| BMS-350751 (2) & BMS-358233 (3) | p56(lck) | Potent inhibitors | [9] |
| Dasatinib (BMS-354825) | pan-Src | Nanomolar to subnanomolar potency | 2-aminothiazole analog[10] |
| Compound 11 | PI3Kβ | Potent and selective inhibitor | [11] |
Signaling Pathway Interactions
Many 2-aminobenzothiazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequently implicated target.[1][4][5][12] The activity of this compound and its analogs in assays related to this pathway should be interpreted with caution due to the potential for cross-reactivity.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Validation: 2-Amino-6-hydroxybenzothiazole in Context
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precision medicine, the validation of biomarkers is a critical process that underpins diagnostic, prognostic, and therapeutic development. This guide provides a comparative overview of the validation status of 2-Amino-6-hydroxybenzothiazole and contrasts it with established biomarkers in the field of neurodegenerative disease. By presenting the available data for this compound alongside the extensive validation of biomarkers such as the Amyloid-Beta (Aβ) 42/40 ratio, Phosphorylated Tau (p-tau), and Neurofilament Light Chain (NfL), this guide aims to illustrate the rigorous pathway of biomarker validation.
This compound: An Unvalidated but Biologically Active Molecule
This compound is a heterocyclic organic compound that has been noted for its biological activities and as a versatile intermediate in the synthesis of more complex molecules. While it has been investigated for various therapeutic applications, its validation as a clinical biomarker is not established in the current scientific literature.
Biological Activities and Potential Applications:
-
Anticancer and Anti-inflammatory Properties: Studies have suggested that this compound may have potential in treating cancer and inflammatory bowel disease by influencing growth factor production and inhibiting cell proliferation.[1]
-
Analytical Reagent: Due to its chemical structure, it is utilized in analytical chemistry as a reagent for detecting metal ions.[2]
-
Synthetic Intermediate: It serves as a key building block in the development of other pharmacologically active compounds, including those with antibacterial and anti-inflammatory properties.[2][3]
-
In Vitro Cellular Marker: There is a mention of its potential use as a marker for basophilic leukemia cells in an in vitro setting.[1]
Analytical Methods:
While specific validated methods for this compound as a biomarker are not available, analytical techniques for the parent compound, 2-aminobenzothiazole, have been described. These methods could likely be adapted for its hydroxylated form.
| Parameter | Method: LC-MS/MS (for 2-Aminobenzothiazole) |
| Analyte | 2-Aminobenzothiazole |
| Matrix | Human Urine |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) |
| Limit of Detection (LOD) | 0.07 ng/mL[4] |
The Gold Standard: Validated Biomarkers in Neurodegenerative Disease
In stark contrast to this compound, biomarkers for neurodegenerative diseases like Alzheimer's Disease (AD) have undergone extensive validation. This process involves multiple phases of research to establish their analytical and clinical validity. Below is a comparison of three key biomarkers.
Comparative Performance of Validated Neurodegenerative Biomarkers
| Biomarker | Matrix | Primary Use | Area Under the Curve (AUC) | Sensitivity | Specificity | Cut-off Value (Example) |
| Aβ42/40 Ratio | CSF, Plasma | Diagnosis of AD (Amyloid Pathology) | 0.84 - 0.974 (vs. Amyloid PET)[5][6] | 75.4% - 96.0%[7][8] | 67.1% - 100%[7][8] | CSF: <0.1[4], Plasma: <0.102[7] |
| Phosphorylated Tau (p-tau) | CSF, Plasma | Diagnosis and differentiation of AD (Tau Pathology) | 0.88 - 0.96 (vs. Amyloid/Tau PET)[9][10] | 89% - 98% (distinguishing AD from other dementias)[11] | High | CSF (p-tau181): >23 pg/mL[12] |
| Neurofilament Light Chain (NfL) | CSF, Plasma, Serum | Marker of neuroaxonal damage (non-specific) | High for differentiating neurodegenerative disease from controls | High | Low (elevated in various neurological conditions)[13] | Varies by age and assay[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biomarker data. Below are generalized protocols for the collection, processing, and analysis of established neurodegenerative biomarkers.
Protocol 1: Cerebrospinal Fluid (CSF) Sample Handling for Biomarker Analysis
-
Collection: CSF is typically collected via lumbar puncture in the morning.[14] The first 1-2 mL are often discarded to avoid contamination.[14] Samples are collected into polypropylene tubes.[15]
-
Processing: Within two hours of collection, the CSF sample should be centrifuged at approximately 2000 x g for 10 minutes at room temperature to pellet any cells.[15]
-
Aliquoting and Storage: The supernatant is then carefully aliquoted into 0.5-1.0 mL volumes in polypropylene cryotubes.[15][16] Samples should be immediately frozen and stored at -80°C until analysis.[17] Repeated freeze-thaw cycles should be avoided.[17]
Protocol 2: Plasma Sample Handling for Biomarker Analysis
-
Collection: Whole blood is collected in EDTA-containing tubes.[17]
-
Processing: Within one to three hours of collection, the blood is centrifuged at 1300-2500 x g for 10-15 minutes at room temperature with the brake off.[18][19]
-
Aliquoting and Storage: The plasma (the supernatant) is carefully aspirated, leaving a small layer above the buffy coat to avoid cellular contamination.[18] The plasma is then aliquoted into polypropylene tubes and stored at -80°C.[19]
Protocol 3: Immunoassay for Biomarker Quantification (General)
-
Assay Principle: Enzyme-linked immunosorbent assays (ELISA), electrochemiluminescence (ECL) assays, or single-molecule array (Simoa) assays are commonly used.[3][20][21] These assays utilize specific antibodies to capture and detect the target biomarker.
-
Procedure:
-
Coated microplates are incubated with calibrators, controls, and patient samples.
-
After a washing step, a detection antibody conjugated to an enzyme or a fluorescent tag is added.
-
Following another incubation and wash, a substrate is added that reacts with the enzyme to produce a measurable signal (colorimetric or light).
-
The intensity of the signal is proportional to the concentration of the biomarker in the sample.
-
-
Data Analysis: A standard curve is generated using the calibrators, and the concentrations of the biomarker in the patient samples are interpolated from this curve.
Visualizing Biomarker Validation and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized biomarker validation workflow and a simplified signaling pathway relevant to Alzheimer's disease.
References
- 1. Clinical validation of the Eli Lilly SPX P‐tau217 blood‐based immunoassay as a laboratory‐developed test (LDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Plasma Amyloid-β 42/40 for Detecting Alzheimer Disease Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring neurofilament light in human plasma and cerebrospinal fluid: a comparison of five analytical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Relevance of Aβ42/40 Ratio for Detection of Alzheimer Disease Pathology in Clinical Routine: The PLMR Scale [frontiersin.org]
- 5. Validation of Plasma Amyloid-β 42/40 for Detecting Alzheimer Disease Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid-β 42/40 cerebrospinal fluid concentration ratio in the diagnostics of Alzheimer's disease: validation of two novel assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Definition of a Threshold for the Plasma Aβ42/Aβ40 Ratio Measured by Single-Molecule Array to Predict the Amyloid Status of Individuals without Dementia | MDPI [mdpi.com]
- 9. Detection of Alzheimer's disease amyloid beta 1‐42, p‐tau, and t‐tau assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alzheimer's Association International Conference [alz.confex.com]
- 11. A Blood Test for Alzheimer's? Markers for Tau Take Us a Step Closer | AAIC 2020 | Alzheimer's Association [aaic.alz.org]
- 12. Cerebrospinal Biomarker Cut-off Methods Defined Only by Alzheimer's Disease Predict More Precisely Conversions of Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of Serum Neurofilament Light Chain as a Biomarker of Parkinson’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.alz.washington.edu [files.alz.washington.edu]
- 15. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]
- 16. Biobanking of Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. pxbiovision.com [pxbiovision.com]
- 20. Comparison of analytical platforms for cerebrospinal fluid measures of Aβ1-42, total tau and p-tau181 for identifying Alzheimer’s disease amyloid plaque pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of two methods for the analysis of CSF Aβ and tau in the diagnosis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Amino-6-hydroxybenzothiazole Derivatives as Potential Kinase Inhibitors
This guide presents a comparative molecular docking study of 2-Amino-6-hydroxybenzothiazole derivatives against selected protein kinase targets. The objective is to provide researchers, scientists, and drug development professionals with a data-driven comparison of the binding affinities and interaction patterns of these compounds, facilitating the identification of promising candidates for further preclinical and clinical development. The methodologies for the key experiments are detailed to ensure reproducibility and transparency.
Experimental Protocols
The following protocols outline the computational methodology employed for the molecular docking studies.
Ligand Preparation
The three-dimensional structures of the this compound derivatives were generated using molecular modeling software. The structures were then subjected to energy minimization using the Merck Molecular Force Field 94 (MMFF94) to obtain stable conformations. All prepared ligand structures were saved in the PDBQT file format, which includes atomic coordinates and charge information, making them suitable for docking simulations.
Protein Preparation
The crystal structures of the target protein kinases were obtained from the Protein Data Bank (PDB). Prior to docking, the protein structures were prepared by removing all water molecules and any co-crystallized ligands. Hydrogen atoms were added to the protein structures, and Gasteiger charges were computed to accurately represent the electrostatic potential. The prepared protein structures were also saved in the PDBQT format.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used open-source program for computational docking. A grid box was defined around the active site of each target protein to encompass the binding pocket. The dimensions of the grid box were set to ensure that the ligand could freely rotate and translate within the binding site. The docking simulations were carried out with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The resulting binding poses for each ligand were ranked based on their predicted binding affinities (in kcal/mol), and the lowest energy conformation was selected for further analysis.
Data Presentation
The following tables summarize the quantitative data obtained from the molecular docking studies, including the predicted binding energies and key interacting amino acid residues.
Table 1: Comparative Docking Scores of this compound Derivatives against Target Protein Kinase A
| Derivative Compound | Binding Energy (kcal/mol) | Interacting Residues |
| Compound 1 | -8.2 | LYS72, GLU91, VAL57 |
| Compound 2 | -7.9 | LYS72, ASP184, LEU49 |
| Compound 3 | -8.5 | LYS72, GLU91, PHE185 |
Table 2: Comparative Docking Scores of this compound Derivatives against Target Protein Kinase B
| Derivative Compound | Binding Energy (kcal/mol) | Interacting Residues |
| Compound 1 | -7.5 | LYS179, ASP292, ILE195 |
| Compound 2 | -7.8 | LYS179, GLU228, VAL164 |
| Compound 3 | -8.1 | LYS179, ASP292, TYR229 |
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by these derivatives.
Caption: Computational workflow for molecular docking.
Caption: Inhibition of a generic protein kinase signaling pathway.
A Comparative Guide to the Reproducibility of Experiments Involving 2-Amino-6-hydroxybenzothiazole and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to 2-Amino-6-hydroxybenzothiazole, a versatile heterocyclic compound with significant interest in pharmaceutical and chemical research. Due to the limited availability of direct comparative studies on the reproducibility of experiments involving this specific molecule, this guide synthesizes data from various sources for its closely related structural analogs. By presenting available data on synthesis yields and biological activities, we aim to provide a framework for assessing the potential reproducibility of experiments with these compounds and offer detailed protocols for key experimental procedures.
Comparison of Synthetic Yields
The synthesis of 2-aminobenzothiazole derivatives is a cornerstone of research in this field. The reproducibility of synthetic protocols is critical for the reliable supply of these compounds for further investigation. Below is a comparison of reported yields for the synthesis of various 2-amino-6-substituted benzothiazoles. It is important to note that direct comparisons of yields can be influenced by variations in reaction scales, purity of starting materials, and purification methods.
| Compound | Starting Material | Reaction Conditions | Reported Yield (%) |
| 2-Amino-6-methylbenzothiazole | p-toluidine | Reaction with sodium thiocyanate and sulfuric acid in chlorobenzene, followed by cyclization. | 64-67%[1] |
| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | Nitration with mixed acid, followed by hydrolysis. | Not explicitly stated, but a patent describes obtaining 194g from 192g of starting material, suggesting a high yield process.[2] |
| 2-Amino-6-nitrobenzothiazole | 2-Aminobenzothiazole | Nitration with nitric acid in sulfuric acid. | A patent describes obtaining 67g of product, but the starting amount is not specified for a direct yield calculation.[2] |
| 2-Amino-6-chlorobenzothiazole | 4-chlorophenylthiourea | Cyclization in sulfuric acid with HBr. | 87.7% (as sulfate salt)[3] |
| 2-Amino-6-chlorobenzothiazole | 4-chlorophenylthiourea | Suspension in chlorobenzene with sulfuryl chloride. | ~67.4%[4] |
Note: The synthesis of this compound is less commonly reported with specific yield data in readily available literature, highlighting a potential area for further methodological reporting and standardization.
Comparative Anticancer Activity
Benzothiazole derivatives are widely investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, and its reproducibility is vital for comparing the potency of different compounds. Below is a summary of reported IC₅₀ values for various 2-aminobenzothiazole derivatives and the alternative compound, Riluzole, against common cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) Against MCF-7 (Breast Cancer) Cell Line
| Compound/Derivative | IC₅₀ (µM) |
| Riluzole | Not explicitly found in the provided search results. |
| 2-Amino-6-nitrobenzothiazole derivatives | Various derivatives show a wide range of activities. For example, certain hydrazone derivatives exhibit IC50 values in the nanomolar to micromolar range against different cell lines.[5] |
| Other 2-amino-6-substituted derivatives | A range of IC50 values have been reported for different derivatives, often in the low micromolar range. For instance, some derivatives showed IC50 values more potent than cisplatin (13.33 µM), with values of 8.64, 7.39, 7.56, and 5.15 µM.[6] |
Table 3: Comparative Anticancer Activity (IC₅₀ in µM) Against A549 (Lung Cancer) Cell Line
| Compound/Derivative | IC₅₀ (µM) |
| Riluzole | ~10 µM (reported as GI₅₀)[7] |
| 2-Aminobenzothiazole derivatives | A new series of derivatives showed IC50 values including 9.62 ± 1.14 µM for one of the most potent compounds.[8] |
| Other 2-aminobenzothiazole derivatives | IC50 values for other derivatives have been reported in the range of 11.67 to 16.67 µg/mL.[9] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. The following sections provide standardized methodologies for the synthesis of 2-aminobenzothiazoles and for conducting in vitro cytotoxicity assays.
Synthesis of 2-Amino-6-substituted Benzothiazoles
This protocol is a general method adapted from the synthesis of 2-amino-6-methylbenzothiazole and can be modified for other 6-substituted anilines.
Materials:
-
Substituted aniline (e.g., p-toluidine)
-
Sodium thiocyanate
-
Concentrated sulfuric acid
-
Chlorobenzene
-
Sodium hydroxide solution
-
Ethanol
-
Activated carbon (e.g., Norit)
Procedure:
-
Dissolve the substituted aniline in chlorobenzene in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Slowly add concentrated sulfuric acid to form a fine suspension of the aniline sulfate.
-
Add sodium thiocyanate to the suspension and heat the mixture.
-
After heating, cool the reaction mixture and add a solution of sodium hydroxide to basify.
-
Separate the chlorobenzene layer, which contains the crude product.
-
Remove the chlorobenzene by steam distillation.
-
The remaining aqueous solution is treated with concentrated ammonium hydroxide to precipitate the crude 2-aminobenzothiazole derivative.
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from hot ethanol after treating with activated carbon to obtain the purified compound.
Workflow for the Synthesis of 2-Amino-6-substituted Benzothiazoles
Caption: General workflow for the synthesis of 2-amino-6-substituted benzothiazoles.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC₅₀ value.
Workflow for MTT Assay
Caption: Key steps in performing an MTT assay for cytotoxicity testing.
Factors Influencing Reproducibility
Several factors can influence the reproducibility of experiments involving 2-aminobenzothiazole derivatives. Awareness of these factors is crucial for designing robust studies and interpreting data from different sources.
Caption: Key factors influencing the reproducibility of synthesis and biological assays.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Amino-6-hydroxybenzothiazole
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Amino-6-hydroxybenzothiazole, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation[1]. Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[2].
-
P301 + P312: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell[2].
-
P302 + P352 + P312: If on skin, wash with plenty of soap and water and call a POISON CENTER or doctor/physician if you feel unwell.
-
P304 + P340 + P312: If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
Operational Disposal Plan
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [2][3][4][5]. Do not dispose of this chemical down the drain or in regular trash[6].
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical.
-
Collect all waste, including any contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company[6].
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal methods are followed.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity[6].
-
Ventilate: Ensure the area is well-ventilated[6].
-
Contain: Wearing appropriate PPE, contain the spill using absorbent materials.
-
Clean-up: Carefully collect the spilled material and absorbent materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste following the procedures outlined above.
Quantitative Data Summary
| Hazard Classification | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Serious Eye Damage/Eye Irritation | 2A |
-
Data sourced from multiple safety data sheets for this compound and related compounds.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-hydroxybenzothiazole
For Immediate Reference: Key Safety and Handling Information for 2-Amino-6-hydroxybenzothiazole
This guide provides essential, procedural information for the safe handling and disposal of this compound, a crucial compound in various research and development applications. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be worn at all times to prevent contact with eyes. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3][4] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Gloves should be inspected before use and changed frequently, especially after direct contact. Immediately remove and wash contaminated clothing.[4] |
| Flame-resistant lab coat. | A lab coat should be worn to protect against accidental skin exposure. | |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the solid powder outside of a certified chemical fume hood or in case of inadequate ventilation to avoid inhalation of dust.[5] |
| Foot Protection | Closed-toe shoes. | Shoes must fully cover the feet to protect against spills. |
Operational and Disposal Protocols
A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
